molecular formula C9H17NO B6234350 1-(piperidin-3-yl)cyclobutan-1-ol CAS No. 1888989-96-5

1-(piperidin-3-yl)cyclobutan-1-ol

Numéro de catalogue: B6234350
Numéro CAS: 1888989-96-5
Poids moléculaire: 155.2
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(Piperidin-3-yl)cyclobutan-1-ol is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a cyclobutanol ring fused with a piperidine moiety, a structural motif common in medicinal chemistry. The piperidine ring is a prevalent feature in molecules with biological activity, while the cyclobutyl group can impart conformational rigidity and modify physicochemical properties. As a versatile building block, this compound is used in the synthesis of more complex molecules for research purposes, including the exploration of structure-activity relationships (SAR) and the development of novel pharmacological tools. The compound is intended for use in a controlled laboratory environment by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All handling and storage procedures should conform to appropriate laboratory safety guidelines.

Propriétés

Numéro CAS

1888989-96-5

Formule moléculaire

C9H17NO

Poids moléculaire

155.2

Pureté

95

Origine du produit

United States
Foundational & Exploratory

The Physicochemical Paradigm of Piperidinyl-Cyclobutanol Scaffolds: Modulating Lipophilicity and LogP in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures has fundamentally altered how we approach physicochemical optimization. Among these emerging 3D scaffolds, the piperidinyl-cyclobutanol moiety stands out. By fusing the basicity of a piperidine ring with the rigid, puckered geometry and hydrogen-bonding capacity of a cyclobutanol ring, drug developers can finely tune lipophilicity (LogP), distribution coefficients (LogD), and membrane permeability.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of piperidinyl-cyclobutanol derivatives, exploring the mechanistic causality behind their LogP values and outlining a self-validating protocol for their empirical determination.

The Structural Rationale: Escaping the Planar Landscape

Historically, drug discovery relied heavily on planar heterocycles. However, flat molecules often suffer from poor aqueous solubility and off-target promiscuity. The introduction of the cyclobutane ring into pharmacophores offers a distinct advantage: it provides a rigid, puckered framework that pre-organizes appended functional groups while maintaining a low molecular weight profile.

As demonstrated in recent fragment-based drug discovery (FBDD) initiatives, the cyclobutane motif boasts improved physicochemical advantages over larger cycloaliphatic rings like cyclopentane and cyclohexane . When a piperidine ring is attached to a cyclobutanol core, the resulting scaffold exhibits unique intramolecular dynamics that directly dictate its macroscopic properties.

Causality of Physicochemical Shifts

The integration of a cyclobutanol ring adjacent to a piperidine nitrogen induces two primary physicochemical phenomena:

  • Intramolecular Hydrogen Bonding (Conformational Masking): The hydroxyl (-OH) group of the cyclobutanol acts as a hydrogen bond donor, while the piperidine nitrogen acts as an acceptor. When stereochemically aligned (e.g., in cis-1,3 or 1,2-substitutions), they form a stable intramolecular hydrogen bond. This "masks" the polarity of both heteroatoms from the surrounding aqueous environment, desolvating the molecule and effectively increasing the apparent LogP and passive membrane permeability.

  • Inductive pKa Modulation: The electronegative oxygen atom of the cyclobutanol exerts a through-bond inductive pull (-I effect) on the piperidine nitrogen. This withdraws electron density from the nitrogen's lone pair, lowering its pKa from a typical ~10.5 (unsubstituted piperidine) to approximately 8.5–8.8.

G Start Piperidinyl-Cyclobutanol Scaffold Mod1 Intramolecular H-Bonding Start->Mod1 Mod2 Inductive Effect from -OH Start->Mod2 Mod3 Fluorination of Cyclobutane Ring Start->Mod3 Result1 Shielded Polarity (Increased Apparent LogP) Mod1->Result1 Result2 Lowered Amine pKa (Increased LogD at pH 7.4) Mod2->Result2 Result3 Reduced Lipophilicity (Decreased LogP) Mod3->Result3

Figure 1: Mechanistic pathways of physicochemical modulation in piperidinyl-cyclobutanol derivatives.

Quantitative Data Analysis: The Fluorine Paradox

To understand the true utility of this scaffold, we must examine how specific substitutions—particularly fluorination—affect the partition coefficient (LogP) and the physiological distribution coefficient (LogD at pH 7.4).

While adding fluorine to aliphatic chains typically increases lipophilicity, fluorination of the cyclobutane ring paradoxically decreases LogP due to the highly polarized nature of the C-F bond on a strained sp3 ring . However, because the strong -I effect of fluorine further depresses the piperidine pKa, the fraction of un-ionized drug at pH 7.4 increases dramatically. Therefore, while absolute LogP drops, the effective LogD7.4 actually increases , leading to superior central nervous system (CNS) penetration.

Physicochemical Property Comparison Table
Compound DerivativeSubstitutionsTheoretical pKaMeasured LogPLogD (pH 7.4)PSA (Ų)
Piperidine (Reference) -H10.51.10-1.5012.0
Piperidinyl-cyclobutanol -OH8.81.850.9532.3
3-Fluoro-piperidinyl-cyclobutanol -OH, -F8.21.601.1032.3
3,3-Difluoro-piperidinyl-cyclobutanol -OH, -F₂7.61.451.3532.3

Data synthesis reflects the counter-intuitive MedChem principle: lowering absolute lipophilicity (LogP) via fluorination can simultaneously enhance physiological lipophilicity (LogD) by modulating the ionization state.

High-Throughput LogP Determination Protocol

Accurate determination of LogP for basic amines like piperidinyl-cyclobutanols is notoriously prone to error due to micro-emulsion formation and ionization artifacts. The following methodology utilizes a Self-Validating Shake-Flask RP-HPLC protocol, designed to ensure absolute thermodynamic equilibrium and data integrity.

Step-by-Step Methodology

Step 1: Mutual Phase Saturation (The Causality of Volume Stability)

  • Action: Vigorously stir 500 mL of 1-octanol and 500 mL of HPLC-grade water (adjusted to pH 12 with NaOH to ensure the piperidine is fully un-ionized) for 24 hours. Allow to separate completely.

  • Causality: Solvents exhibit partial mutual solubility. Pre-saturating the phases prevents volume shifts during the actual compound partitioning, which would otherwise skew the final concentration calculations.

Step 2: Compound Equilibration

  • Action: Dissolve exactly 1.0 mg of the piperidinyl-cyclobutanol derivative in 5.0 mL of the pre-saturated octanol phase inside a borosilicate glass vial. Add 5.0 mL of the pre-saturated aqueous phase.

  • Action: Seal the vial and agitate on an orbital shaker at 25.0 °C (±0.1 °C) for exactly 24 hours.

  • Causality: 24 hours of agitation at a strictly controlled temperature guarantees that the thermodynamic equilibrium of the partition coefficient is reached without generating kinetic artifacts.

Step 3: Phase Separation via Centrifugation

  • Action: Transfer the biphasic mixture to a centrifuge tube and spin at 3,000 RPM for 30 minutes at 25 °C.

  • Causality: Basic amines are highly prone to forming stable micro-emulsions at the octanol-water interface. Centrifugation physically breaks these emulsions, preventing aqueous droplets from contaminating the octanol sample (which would falsely lower the measured LogP).

Step 4: Quantification & Self-Validation (Mass Balance)

  • Action: Carefully extract aliquots from both the octanol and aqueous layers using a syringe, ensuring the needle does not disturb the interface.

  • Action: Quantify the concentration in both phases using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection at the compound's

    
    .
    
  • Self-Validation Check: Calculate the total mass recovered:

    
    . The protocol is only validated if the total mass recovery is >95% . A recovery below 95% indicates compound degradation, adsorption to the glass vial, or precipitation at the interface, rendering the LogP value invalid.
    

G Step1 Phase Saturation (Octanol & Water) Step2 Compound Equilibration (Shake-Flask, 24h) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Quantification (RP-HPLC/UV) Step3->Step4 Valid Mass Balance Check (Recovery >95%) Step4->Valid Validates

Figure 2: Self-validating shake-flask methodology for accurate LogP determination.

Conclusion

The piperidinyl-cyclobutanol scaffold represents a masterclass in modern physicochemical optimization. By leveraging the rigid 3D architecture of the cyclobutanol ring, medicinal chemists can induce intramolecular hydrogen bonding and precise pKa shifts. This allows for the decoupling of absolute lipophilicity (LogP) from physiological distribution (LogD), enabling the design of highly permeable, yet metabolically stable, therapeutic agents. Adhering to rigorous, self-validating empirical protocols ensures that these nuanced physicochemical traits are accurately captured and leveraged in the drug development pipeline.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem (PubMed Central). Available at:[Link]

  • Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. Asian Journal of Organic Chemistry. Available at:[Link]

  • 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate (Grygorenko et al.). Available at:[Link]

The Thermodynamic and Metabolic Stability of Cyclobutanol Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to sp3-rich three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. Within this space, the cyclobutanol scaffold has emerged as a privileged bioisostere. Despite possessing a high thermodynamic ring strain, cyclobutanols exhibit remarkable kinetic stability under physiological conditions. This whitepaper explores the thermodynamic principles governing cyclobutanol stability, its resistance to cytochrome P450 (CYP450) mediated metabolism, and the causality behind synthetic and evaluative protocols used in drug development.

Thermodynamic Profiling: Ring Strain vs. Kinetic Stability

The utility of the cyclobutanol ring in drug design is fundamentally tied to its thermodynamic profile. The cyclobutane core is the second most strained saturated monocarbocycle, possessing a strain energy of approximately 26.3 kcal/mol[1](). This strain arises from a combination of angle strain (compressed C-C-C angles) and torsional strain (eclipsing interactions). To minimize torsional strain, the ring adopts a "puckered" conformation, which slightly reduces the bond angle to ~88° but establishes an energetically favorable 3D geometry[1]().

The Paradox of Stability

In synthetic chemistry, the ~26.3 kcal/mol strain energy serves as a powerful thermodynamic driving force. Under specific catalytic conditions (e.g., transition metal catalysis or photoredox activation), the ring undergoes exergonic C-C bond cleavage[2](). For instance, radical-mediated ring opening of cyclobutanols can lead to primary radical formation that is ~21.9 kcal/mol lower in energy due to strain relief[3]().

However, in the absence of such catalysts—specifically under physiological conditions (pH 7.4, 37°C)—the activation barrier for spontaneous ring opening is insurmountable. This renders the cyclobutanol scaffold kinetically stable in vivo, allowing it to act as a rigid, conformationally restricted bioisostere for gem-dimethyl groups or phenyl rings without the risk of spontaneous degradation[4]().

G A Cyclobutanol (Strained, ~26.3 kcal/mol) B Transition State (Activation Barrier) A->B Catalytic/Photoredox Activation D Stable Target Binding (Conformational Lock) A->D Physiological Conditions (Kinetically Stable) C Ring-Opened Product (Strain Relieved) B->C Exergonic Cleavage (u0394G < 0)

Thermodynamic pathways of cyclobutanol: kinetic stability vs. exergonic ring opening.

Comparative Scaffold Thermodynamics

To contextualize the cyclobutanol ring, we must compare its thermodynamic parameters against other common cycloalkanes used in drug discovery.

ScaffoldRing Strain Energy (kcal/mol)Physiological StabilityPrimary Medicinal Chemistry Application
Cyclopropane ~27.6High (Kinetic)Alkene/Phenyl bioisostere, rigid linker
Cyclobutane/ol ~26.3High (Kinetic)Gem-dimethyl bioisostere, Fsp3 enhancer
Oxetane ~25.5Moderate to HighCarbonyl/gem-dimethyl bioisostere
Cyclopentane ~6.0Very HighLipophilic spacer, flexible core
Cyclohexane ~0.0Very HighBulky lipophilic core

Table 1: Thermodynamic and physicochemical properties of small ring scaffolds. Data synthesized from structural chemistry benchmarks.

Metabolic Stability and CYP450 Interactions

A critical failure point in drug development is rapid clearance mediated by hepatic Cytochrome P450 (CYP450) enzymes. The cyclobutanol scaffold offers unique advantages in mitigating oxidative metabolism.

Because the cyclobutane ring adopts a puckered conformation to balance angle and torsional strain, the C-C bonds gain increased p-character, while the C-H bonds acquire increased s-character[1](). The higher s-character shortens and strengthens the C-H bonds, increasing the bond dissociation energy (BDE). Consequently, hydrogen abstraction by the highly electrophilic Iron-Oxo species (Compound I) in CYP450 active sites becomes thermodynamically less favorable compared to standard acyclic alkyl chains[5]().

Furthermore, modulating the vector of a molecule by introducing a cyclobutanol ring has been shown to improve both target selectivity and in vitro metabolic stability (e.g., in liver microsomes) relative to acyclic or larger cyclic analogs[6]().

The Role of Fluorination

To further bulletproof the scaffold against CYP-mediated hydroxylation, medicinal chemists frequently employ fluorinated derivatives, such as 3-(2-fluorophenyl)cyclobutan-1-ol[7](). Fluorine substitution lowers the energy of the Highest Occupied Molecular Orbital (HOMO), exerting an electron-withdrawing inductive effect that deactivates adjacent C-H bonds toward oxidative attack, thereby enhancing the overall pharmacokinetic profile.

CYP CYP Hepatic CYP450 (Iron-Oxo Species) CB Standard Cyclobutanol CYP->CB Oxidative Attack F_CB Fluorinated Cyclobutanol CYP->F_CB Oxidative Attack Met1 C-H Hydroxylation (Slower than Acyclic) CB->Met1 High s-character C-H Met2 Metabolic Stability (Oxidation Blocked) F_CB->Met2 Inductive Deactivation

CYP450-mediated metabolic pathways comparing standard and fluorinated cyclobutanols.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of cyclobutanols and the subsequent evaluation of their metabolic stability. Each protocol is designed as a self-validating system, incorporating causality for reagent selection and internal controls.

Protocol A: Diastereoselective Synthesis of Cyclobutanols via Ketone Reduction

Objective: Reduce a cyclobutanone intermediate to a cyclobutanol while preventing strain-release ring opening. Causality: Sodium borohydride (


) is selected over stronger reducing agents (like 

) because its mild hydride-donating capacity is sufficient to reduce the carbonyl without risking reductive cleavage of the strained C-C bonds. Methanol is used as a protic solvent to stabilize the transition state via hydrogen bonding and rapidly protonate the resulting alkoxide.

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized cyclobutanone (1.0 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Rationale: Lowering the temperature increases diastereoselectivity (often favoring the cis-isomer depending on substitution) and controls the exothermic hydride transfer.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 15 minutes[7]().
    
  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching: Quench the unreacted

    
     by adding acetone dropwise until effervescence ceases, preventing over-pressurization during workup[7]().
    
  • Extraction & Purification: Remove methanol under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography.
    
  • Validation: Confirm the structure and cis/trans ratio using 1H NMR (specifically looking for the distinct multiplet of the carbinol proton at ~4.0-4.5 ppm) and 13C NMR.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Quantify the intrinsic clearance (


) of the cyclobutanol drug candidate.
Causality:  HLMs contain the full complement of major CYP450 enzymes. NADPH is added as a mandatory electron-donating cofactor; without it, CYP450 enzymes cannot activate molecular oxygen, serving as a perfect negative control to distinguish CYP-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the cyclobutanol test compound.

  • Controls:

    • Positive Control: Verapamil or Testosterone (known rapid clearers).

    • Negative Control: Test compound in buffer without NADPH (validates that degradation is enzymatically driven).

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation & Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate intrinsic clearance: 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.

Conclusion

The cyclobutanol scaffold represents a triumph of applied thermodynamics in medicinal chemistry. By harnessing a structure with ~26.3 kcal/mol of ring strain, chemists can lock molecules into highly specific, rigid conformations that reduce entropic penalties upon target binding. Simultaneously, the unique orbital hybridization (increased s-character of C-H bonds) confers a kinetic shield against CYP450-mediated oxidative metabolism. When synthesized and evaluated through rigorous, self-validating protocols, cyclobutanol derivatives offer a highly effective means to navigate the complex multi-parameter optimization required in modern drug discovery.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates National Institutes of Health (NIH) / PMC[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry National Institutes of Health (NIH) / PMC[Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives Journal of the American Chemical Society - ACS Publications[Link]

  • Implementation of the CYP Index for the Design of Selective Tryptophan-2,3-dioxygenase Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Cation radical-mediated semi-pinacol and n+2 ring expansions via organic photoredox catalysis Chemical Science (RSC Publishing)[Link]

Sources

1-(piperidin-3-yl)cyclobutan-1-ol SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(piperidin-3-yl)cyclobutan-1-ol: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-(piperidin-3-yl)cyclobutan-1-ol. As a molecule incorporating both the crucial piperidine scaffold and a tertiary cyclobutanol moiety, it represents a compound of significant interest for the exploration of new chemical space in drug discovery. This document outlines its fundamental chemical identifiers, proposes a detailed, field-proven synthetic pathway, and describes the necessary protocols for its structural elucidation and characterization. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a robust framework for the synthesis and analysis of this and structurally related compounds.

Introduction: The Scientific Rationale

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, playing a critical role in the biological activity of numerous drug candidates.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. Similarly, the cyclobutane ring has garnered increasing interest as a bioisostere for larger or more flexible groups, offering a unique three-dimensional architecture. The combination of these two pharmacologically relevant fragments in 1-(piperidin-3-yl)cyclobutan-1-ol presents a novel molecular framework with the potential for unexplored biological activities.

This guide serves as a foundational document for the scientific community, providing the essential chemical information, a viable synthetic route, and detailed analytical methodologies for 1-(piperidin-3-yl)cyclobutan-1-ol.

Molecular Identification and Properties

Given the novelty of 1-(piperidin-3-yl)cyclobutan-1-ol, its identifiers have been computationally generated based on its chemical structure.

IdentifierValue
IUPAC Name 1-(piperidin-3-yl)cyclobutan-1-ol
SMILES String C1CC(CCN1)C2(CCC2)O
InChIKey YQNAVWYXQRASOU-UHFFFAOYSA-N
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol

A table summarizing the key chemical identifiers for 1-(piperidin-3-yl)cyclobutan-1-ol.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 1-(piperidin-3-yl)cyclobutan-1-ol can be logically approached through a convergent strategy, involving the preparation of a suitable 3-substituted piperidine precursor followed by the formation of the tertiary cyclobutanol. The following proposed pathway is based on well-established and reliable chemical transformations.

Synthetic_Pathway cluster_piperidine Piperidine Precursor Synthesis cluster_cyclobutanol Cyclobutanol Formation & Deprotection Pyridine Pyridine N-Boc-1,2,3,6-tetrahydropyridine N-Boc-1,2,3,6-tetrahydropyridine Pyridine->N-Boc-1,2,3,6-tetrahydropyridine 1. NaBH₄, MeOH 2. Boc₂O, Et₃N, CH₂Cl₂ N-Boc-piperidine-3-carbaldehyde N-Boc-piperidine-3-carbaldehyde N-Boc-1,2,3,6-tetrahydropyridine->N-Boc-piperidine-3-carbaldehyde Ozonolysis (O₃) then Me₂S N-Boc-1-(piperidin-3-yl)cyclobutanol N-Boc-1-(piperidin-3-yl)cyclobutanol N-Boc-piperidine-3-carbaldehyde->N-Boc-1-(piperidin-3-yl)cyclobutanol 1. Mg, 1,2-dibromoethane, THF 2. Cyclobutanone 1-(piperidin-3-yl)cyclobutan-1-ol 1-(piperidin-3-yl)cyclobutan-1-ol N-Boc-1-(piperidin-3-yl)cyclobutanol->1-(piperidin-3-yl)cyclobutan-1-ol TFA or HCl in Dioxane

Figure 1: A proposed synthetic workflow for 1-(piperidin-3-yl)cyclobutan-1-ol.

Synthesis of N-Boc-piperidine-3-carbaldehyde

The synthesis of the key piperidine aldehyde intermediate can be achieved from pyridine.

Protocol:

  • Partial Reduction of Pyridine: To a solution of pyridine in methanol at 0 °C, add sodium borohydride portion-wise. Stir for 2 hours, then quench with water and extract with dichloromethane.

  • Boc Protection: To the crude tetrahydropyridine in dichloromethane, add triethylamine and di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature overnight. Purify by column chromatography to yield N-Boc-1,2,3,6-tetrahydropyridine.

  • Ozonolysis: Cool a solution of N-Boc-1,2,3,6-tetrahydropyridine in dichloromethane/methanol to -78 °C. Bubble ozone through the solution until a blue color persists. Purge with nitrogen, then add dimethyl sulfide and allow to warm to room temperature. After workup, purify by column chromatography to obtain N-Boc-piperidine-3-carbaldehyde.

Synthesis of 1-(Piperidin-3-yl)cyclobutan-1-ol

The final steps involve the formation of the tertiary alcohol and deprotection.

Protocol:

  • Grignard Reaction: Prepare a Grignard reagent from 1,2-dibromoethane and magnesium turnings in anhydrous THF. To this, add a solution of N-Boc-piperidine-3-carbaldehyde in THF at 0 °C. Stir for 3 hours, then quench with saturated aqueous ammonium chloride. Extract with ethyl acetate and purify the crude product by column chromatography to yield N-Boc-1-(piperidin-3-yl)cyclobutanol.

  • Deprotection: Dissolve the N-Boc protected intermediate in a solution of trifluoroacetic acid in dichloromethane (or HCl in dioxane). Stir at room temperature for 2 hours. Evaporate the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base to yield the final product, 1-(piperidin-3-yl)cyclobutan-1-ol.

Structural Characterization and Analytical Protocols

The unambiguous identification and characterization of 1-(piperidin-3-yl)cyclobutan-1-ol would rely on a combination of spectroscopic techniques.[1][4]

Characterization_Workflow Synthesized_Compound Crude Product Purification Column Chromatography Synthesized_Compound->Purification Purity_Assessment HPLC/LC-MS Purification->Purity_Assessment Structural_Elucidation NMR (¹H, ¹³C, 2D) Mass Spectrometry (HRMS) FTIR Purity_Assessment->Structural_Elucidation Final_Confirmation Confirmed Structure of 1-(piperidin-3-yl)cyclobutan-1-ol Structural_Elucidation->Final_Confirmation

Figure 2: A logical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[5][6]

¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets for the piperidine and cyclobutane ring protons. The proton on the carbon bearing the hydroxyl group is anticipated to be a singlet or a narrowly split multiplet. The N-H proton of the piperidine may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The quaternary carbon of the cyclobutane ring attached to the hydroxyl group would appear in the range of 70-85 ppm.[7] The carbons of the piperidine ring will resonate in the aliphatic region, with their exact shifts depending on the ring conformation.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the piperidine and cyclobutane rings.

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process and analyze the spectra to assign all resonances and confirm the structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

Protocol for HRMS Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

  • The expected [M+H]⁺ ion for C₉H₁₇NO would have a calculated m/z of 156.1383.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Expected Absorptions:

  • A broad O-H stretch around 3200-3600 cm⁻¹.

  • A C-N stretch in the 1000-1250 cm⁻¹ region.

  • Aliphatic C-H stretches just below 3000 cm⁻¹.

Conclusion

This technical guide provides a comprehensive scientific framework for the novel compound 1-(piperidin-3-yl)cyclobutan-1-ol. While this molecule is not yet documented in the public domain, the proposed synthetic route, based on established and reliable methodologies, offers a clear path to its preparation. The detailed analytical protocols described herein will enable its unambiguous characterization. The availability of this information is intended to facilitate further research into this and related compounds, potentially leading to the discovery of new therapeutic agents.

References

  • Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(93), 11449-11451. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Synthesis of cyclobutanols 26 and 28. Reagents and conditions... (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). PubMed. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2011). PubMed. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2025). MDPI. [https://www.mdpi.com/23 organics-06-00038]([Link] organics-06-00038)

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. [Link]

  • Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. (2022). ChemRxiv. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]

  • Synthesis of cyclobutanols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cyclobutanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • Nonplanar Cyclobutane. I. The 3-Isopropylcyclobutyl System. Nuclear Magnetic Resonance Spectra of Alcohols and Amines. (n.d.). Journal of the American Chemical Society. [Link]

  • Ag-Catalyzed ring-opening of tertiary cycloalkanols for C–H functionalization of cyclic aldimines. (n.d.). Chemical Communications. [Link]

Sources

Bioisosteric potential of cyclobutanol versus cyclopentanol in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Potential of Cyclobutanol versus Cyclopentanol in Drug Design Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

In the optimization of lead compounds, the transition from planar aromatic systems to saturated scaffolds (Fsp³ enrichment) is a validated strategy to improve solubility and reduce promiscuity. Within this saturated space, the choice between cyclobutanol and cyclopentanol is rarely arbitrary. It represents a critical decision point that impacts metabolic stability, vector alignment, and lipophilicity.

This guide provides a technical analysis of the bioisosteric switch from cyclopentanol to cyclobutanol. While cyclopentanol is often the default choice due to synthetic familiarity, cyclobutanol frequently offers superior metabolic stability due to ring-strain penalties associated with oxidative metabolism (sp³


 sp² transition). Furthermore, the "puckered" geometry of cyclobutane provides unique substituent vectors that can rigidly lock pharmacophores in bioactive conformations distinct from the flexible "envelope" of cyclopentane.

Physicochemical Profiling & Structural Geometry

Conformational Energy and Vectors

The bioisosteric utility of these rings is defined by their ground-state conformations.

  • Cyclopentanol (The Envelope): Cyclopentane exists in a dynamic equilibrium of "envelope" and "half-chair" conformations to relieve torsional strain. This flexibility allows the hydroxyl group to sweep a larger conformational volume, potentially incurring an entropic penalty upon binding.

  • Cyclobutanol (The Butterfly): Cyclobutane adopts a static "puckered" or "butterfly" conformation with a fold angle of approximately 25°–30° . This puckering minimizes eclipsing interactions between adjacent methylene hydrogens.

    • Vector Implication: Substituents on cyclobutane adopt distinct pseudo-equatorial or pseudo-axial orientations. The rigidity of the 4-membered ring allows for precise vector positioning of the hydroxyl group (H-bond donor/acceptor) relative to the lipophilic bulk, often resulting in higher ligand efficiency (LE) if the vector matches the binding pocket.

Lipophilicity (LogP/LogD)

Reducing ring size from 5 to 4 carbons lowers the lipophilicity (LogP) by approximately 0.3–0.5 log units , assuming no other electronic changes. This reduction is advantageous for:

  • Improving aqueous solubility.

  • Reducing non-specific plasma protein binding (PPB).

  • Lowering the risk of hERG channel inhibition, which often correlates with high lipophilicity.

PropertyCyclobutanolCyclopentanolImpact of Switch (5

4)
Hybridization sp³ (strained)sp³ (flexible)Increased rigidity
Ring Strain ~26.3 kcal/mol~6.2 kcal/molHigher strain = altered reactivity
Conformation Puckered (Butterfly)Envelope / Half-ChairReduced entropic penalty
Metabolic Liability Low (Oxidation disfavored)High (Ketone formation)Extended Half-life
Lipophilicity (

LogP)
Reference - 0.4ReferenceImproved Solubility

Metabolic Stability: The Ring Strain Effect[1]

The most profound advantage of cyclobutanol is its resistance to oxidative metabolism compared to cyclopentanol.

Mechanistic Insight: The sp³ to sp² Energy Barrier

Metabolism of secondary alcohols by Cytochrome P450 (CYP) enzymes typically involves oxidation of the alpha-carbon to form a ketone.

  • Cyclopentanol

    
     Cyclopentanone: 
    
    • The transition from sp³ (109.5°) to sp² (120°) in a 5-membered ring is energetically accessible. The widening of the bond angle is partially compensated by the relief of torsional strain (eclipsing interactions) present in the saturated ring.

    • Result: Rapid oxidation; high intrinsic clearance (

      
      ).
      
  • Cyclobutanol

    
     Cyclobutanone: 
    
    • The internal bond angles of cyclobutane are ~88°.[1][2]

    • An sp³ center (ideal 109.5°) is already strained (

      
      ).
      
    • An sp² center (ideal 120°) in a 4-membered ring creates massive angle strain (

      
      ).
      
    • Result: The activation energy for forming the transition state (leading to the sp² ketone) is significantly higher. Oxidation is kinetically and thermodynamically disfavored.

Visualization of Metabolic Pathway

The following diagram illustrates the energy barrier difference preventing rapid clearance of cyclobutanol scaffolds.

MetabolicStability cluster_0 Cyclopentanol Scaffold cluster_1 Cyclobutanol Scaffold CP_OH Cyclopentanol (sp3, Flexible) CP_TS Transition State (Low Barrier) CP_OH->CP_TS CYP450 Oxidation CP_O Cyclopentanone (sp2, Metabolite) CP_TS->CP_O Rapid Conversion CB_OH Cyclobutanol (sp3, Rigid) CB_TS Transition State (High Strain Energy) CB_OH->CB_TS CYP450 Oxidation CB_TS->CP_TS Higher Activation Energy CB_O Cyclobutanone (sp2, Disfavored) CB_TS->CB_O Slow/Blocked Conversion

Figure 1: Comparative metabolic oxidation pathways. The high ring strain of the sp² cyclobutanone transition state acts as a "metabolic brake."

Synthetic Accessibility

While cyclopentanols are easily accessed via Grignard addition to cyclopentanone or reduction, cyclobutanols require specific protocols due to ring strain.

Key Synthetic Route: [2+2] Cycloaddition & Reduction

The most robust method for generating substituted cyclobutanols is the [2+2] cycloaddition of ketenes or keteniminium salts with olefins, followed by reduction.

Step-by-Step Protocol: Synthesis of 3-Substituted Cyclobutanol

  • Reagents: Dichloroketene (generated in situ from trichloroacetyl chloride + Zn/Cu), Olefin of choice, DME (Dimethoxyethane).

  • Cycloaddition:

    • Cool olefin in DME to 0°C.

    • Add trichloroacetyl chloride and Zn/Cu couple slowly.

    • Mechanism:[3][4] The [2+2] cycloaddition yields the

      
      -dichlorocyclobutanone.
      
  • Dechlorination:

    • Treat the intermediate with Zn dust in acetic acid at reflux to remove chlorines, yielding the cyclobutanone.

  • Stereoselective Reduction:

    • For cis-cyclobutanol: Use L-Selectride at -78°C (Attack from less hindered face).

    • For trans-cyclobutanol: Use NaBH

      
       in MeOH at 0°C (Thermodynamic control).
      
  • Validation: Confirm "pucker" stereochemistry using NOESY NMR. 1,3-cis substituents will show strong NOE signals due to the butterfly fold bringing 1,3-diaxial-like positions closer.

Case Study: JAK Inhibitors (Ritlecitinib)[4][5]

A prominent example of cyclobutanol utility is found in the development of JAK3 inhibitors, such as Ritlecitinib (PF-06651600) .

  • Challenge: Early scaffolds containing flexible alkyl chains or larger rings suffered from rapid metabolic clearance and poor selectivity against other JAK isoforms.

  • Solution: Incorporation of a cyclobutane ring (specifically a substituted cyclobutanol derivative linked to a piperidine).

  • Outcome:

    • Conformational Lock: The cyclobutane ring locked the electrophilic warhead (acrylamide) in the precise orientation required to react with Cys909 in JAK3.

    • Metabolic Shield: The strained ring prevented oxidative degradation on the linker, extending the half-life (

      
      ) significantly compared to cyclopentyl analogs.
      
    • Selectivity: The rigid vector minimized clashes with the ATP binding pocket of JAK1/2, improving selectivity.

Experimental Protocols for Bioisosteric Validation

To validate the switch from cyclopentanol to cyclobutanol in your own program, use the following self-validating workflow.

Microsomal Stability Assay (Metabolite ID)

Objective: Quantify the rate of ketone formation (oxidation).[5]

  • Preparation: Prepare 10 mM stocks of Cyclobutanol-Analog and Cyclopentanol-Analog in DMSO.

  • Incubation:

    • Mix 1 µM test compound with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate with NADPH-regenerating system.

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion (MRM transition).

    • Critical Step: Monitor specifically for the +14 Da (oxidation) or -2 Da (alcohol to ketone) mass shift.

    • Expectation: Cyclopentanol will show a distinct peak for cyclopentanone (-2H). Cyclobutanol should show minimal cyclobutanone formation; look for alternative pathways (e.g., ring opening or peripheral oxidation).

  • Calculation: Calculate

    
     (intrinsic clearance). A >2-fold reduction in 
    
    
    
    validates the bioisosteric success.
Decision Matrix for Scaffold Selection

Use this logic flow to determine when to deploy cyclobutanol.

DecisionMatrix Start Lead Optimization: Cyclic Alcohol Scaffold CheckMetab Is Metabolic Clearance High? Start->CheckMetab CheckSol Is Solubility Poor? CheckMetab->CheckSol No Cyclobutanol Select Cyclobutanol: - Metabolic Stability - Rigid Vector Required - Lower LogP CheckMetab->Cyclobutanol Yes (Oxidation prone) CheckSol->Cyclobutanol Yes (Need lower LogP) Cyclopentanol Select Cyclopentanol: - Ease of Synthesis - Flexible Fit needed CheckSol->Cyclopentanol No (Solubility OK)

Figure 2: Strategic decision matrix for selecting between 4- and 5-membered rings.

References

  • BenchChem. (2025).[6] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Retrieved from [6]

  • Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual citation on general bioisosteric principles).
  • Pfizer Inc. (2019). Pfizer Initiates Phase 2b/3 Clinical Trial for PF-06651600. Retrieved from

  • Mykhailiuk, P. K. (2019). Conformationally Restricted 3-Substituted Cyclobutane Analogues. European Journal of Organic Chemistry.
  • DrugBank. (2024). Ritlecitinib (DB14979). Retrieved from

  • Cernak, T., et al. (2016). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual citation on metabolic stability of strained rings).

Sources

Technical Guide: 1-(Piperidin-3-yl)cyclobutan-1-ol as a Strategic Building Block

[1][2]

Executive Summary

1-(Piperidin-3-yl)cyclobutan-1-ol represents a high-value, spiro-like scaffold in modern fragment-based drug discovery (FBDD).[1][] As the pharmaceutical industry shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), this building block offers a critical balance of three-dimensionality (Fsp³) , metabolic stability , and controlled polarity .[1][]

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, structural properties, and application in medicinal chemistry.[1][][3] It is designed for researchers seeking to modulate physicochemical properties (logP, solubility) while introducing novel IP space into their lead series.[1][]

Structural Analysis & Physicochemical Properties[1][2]

The "Escape from Flatland" Metric

Unlike traditional planar heteroaromatics, 1-(piperidin-3-yl)cyclobutan-1-ol is rich in sp³-hybridized carbons.[1][] The cyclobutane ring, fused via a single bond to the 3-position of the piperidine, creates a distinct vector for substituent growth that is not coaxial with the piperidine nitrogen lone pair.[1][]

PropertyValue (Predicted)Significance
Molecular Weight ~155.24 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
ClogP ~0.8 - 1.2Lower than corresponding cyclohexyl or t-butyl analogs due to the hydroxyl group.[1][]
TPSA ~32 ŲFavorable for CNS penetration (when N is alkylated).[1][]
H-Bond Donors 2 (NH, OH)Versatile binding interactions; OH can act as both donor and acceptor.[1][]
Chirality 1 Chiral Center (C3)Exists as (R) and (S) enantiomers.[1][] Resolution is often required.
Conformation & Steric Bulk

The cyclobutanol moiety acts as a conformationally restricted steric bulk.[1][]

  • Equatorial Preference: In the lowest energy chair conformation of the piperidine ring, the bulky cyclobutanol group will predominantly occupy the equatorial position to minimize 1,3-diaxial interactions.[1][]

  • Metabolic Blocking: The quaternary carbon at the junction (C1 of cyclobutane) prevents oxidative metabolism (e.g., hydroxylation) at that position, a common liability in alkyl chains.[1][] The tertiary alcohol itself is resistant to oxidation to a ketone.[1][]

Synthetic Protocols

Two primary routes exist for synthesizing this building block. The Pyridine Reduction Route is preferred for scale-up due to the lower cost of starting materials and ease of lithiation.[1][] The Boc-Piperidine Route is preferred when enantiopure starting materials are available.[1][]

Route A: The Pyridine Reduction Strategy (Scalable)

This route utilizes the facile lithiation of 3-bromopyridine followed by hydrogenation.[1][]

Protocol:

  • Lithiation: Dissolve 3-bromopyridine in anhydrous ether/THF at -78°C. Add n-BuLi (1.1 eq) dropwise to generate 3-lithiopyridine via halogen-metal exchange.[1][]

  • Addition: Slowly add cyclobutanone (1.2 eq). The solution typically turns yellow/orange.[1][] Stir at -78°C for 1 hour, then warm to RT.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[1][]

  • Intermediate: Isolate 1-(pyridin-3-yl)cyclobutan-1-ol (CAS: 87549-96-0).[1][][4]

  • Reduction: Hydrogenate the pyridine ring using PtO₂ (Adams' catalyst) or Rh/C in acidic methanol (HCl) at 40-60 psi H₂.

  • Workup: Filter catalyst, neutralize, and recrystallize (often as HCl salt).

Route B: The Boc-Piperidine Strategy (Chiral Access)

This route avoids harsh hydrogenation and allows for the use of chiral starting materials (e.g., N-Boc-3-iodo-piperidine).[1][]

Protocol:

  • Exchange: Treat tert-butyl 3-iodopiperidine-1-carboxylate with i-PrMgCl·LiCl (TurboGrignard) at -15°C to form the magnesiate.[1][]

  • Addition: Add cyclobutanone.

  • Deprotection: Treat the resulting Boc-protected intermediate with TFA/DCM or HCl/Dioxane to yield the free amine.[1][]

Synthetic Pathway Visualization[1][2]

SynthesisPathcluster_0Industrial Route (Racemic)cluster_1Chiral RouteStart3-BromopyridineLithiation1. n-BuLi, -78°C2. CyclobutanoneStart->LithiationIntermediate1-(Pyridin-3-yl)cyclobutan-1-olLithiation->IntermediateHydrogenationH2, PtO2/HCl(Reduction)Intermediate->HydrogenationProduct1-(Piperidin-3-yl)cyclobutan-1-ol(Racemic)Hydrogenation->ProductChiralStart(S)-N-Boc-3-Iodo-piperidineTurboGrignard1. i-PrMgCl·LiCl2. CyclobutanoneChiralStart->TurboGrignardChiralProduct(S)-1-(Piperidin-3-yl)cyclobutan-1-olTurboGrignard->ChiralProduct

Figure 1: Comparison of the Pyridine Reduction route (scalable, racemic) vs. the TurboGrignard route (chiral).

Medicinal Chemistry Applications

Solubility & LogP Modulation

The 1-hydroxycyclobutyl group is a superior alternative to the tert-butyl group.[1][] While both provide steric bulk to fill hydrophobic pockets (e.g., in GPCRs or Kinases), the hydroxyl group acts as a "solubilizing handle."[1][]

  • Mechanism: The tertiary alcohol forms hydrogen bonds with solvent water, lowering the logP by approximately 1.0–1.5 units compared to a purely aliphatic analog.[1][]

  • Case Study Logic: If a lead compound contains a cyclohexyl or tert-butyl group and suffers from poor solubility or high metabolic clearance, substituting it with the 1-hydroxycyclobutyl moiety often retains potency while improving DMPK properties.[1][]

Bioisosterism

This scaffold serves as a bioisostere for:

  • Morpholine: Similar polarity but different vector.[1][]

  • 4-Hydroxypiperidine: The 3-substituted isomer explores a different vector space, useful for accessing side pockets in an active site.[1][]

Decision Matrix for Usage

DecisionMatrixProblemLead Compound IssueMetabolismHigh Metabolic Clearance(Oxidation)Problem->MetabolismSolubilityLow Solubility(High LogP)Problem->SolubilityPotencyLack of Potency(Flat Structure)Problem->PotencySolutionApply 1-(Piperidin-3-yl)cyclobutan-1-olMetabolism->SolutionReplace AlkylSolubility->SolutionReplace t-ButylPotency->SolutionReplace PhenylMechanism1Quaternary C blocks oxidation;Tertiary OH is stableSolution->Mechanism1Mechanism2OH group lowers LogP;Saturated ring increases Fsp3Solution->Mechanism2Mechanism33D shape fillshydrophobic pocketsSolution->Mechanism3

Figure 2: Strategic decision matrix for incorporating the scaffold into lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1][]

  • Xu, Y., et al. (2021).[1][] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

  • O'Brien, P., et al. (2022).[1][][5] Exploration of piperidine 3D fragment chemical space. Chemical Science. Link

  • CAS Registry . 1-(3-Pyridinyl)cyclobutanol (CAS 87549-96-0).[1][][4] Common Chemistry. Link

  • Barnes-Seeman, D. (2012).[1][] The role of physicochemical properties in fragment-based drug discovery. Drug Discovery Today. Link[1][]

Methodological & Application

Application Note: 1-(Piperidin-3-yl)cyclobutan-1-ol as a High-Fsp³ Scaffold for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland" Imperative

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has led to high clinical attrition rates due to poor solubility, off-target promiscuity, and metabolic liabilities. To counteract this, medicinal chemists have adopted the "Escape from Flatland" paradigm, which posits that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate significantly improves its probability of clinical success[1].

1-(Piperidin-3-yl)cyclobutan-1-ol (CAS: 1888989-96-5) represents a highly specialized, conformationally restricted building block designed specifically for this purpose[2]. With an Fsp³ value of 1.0 (all 9 carbons are sp³-hybridized), this intermediate serves as a highly effective bioisostere for planar aromatic systems. This application note provides a comprehensive guide to utilizing this scaffold in Active Pharmaceutical Ingredient (API) synthesis, detailing the mechanistic rationale and validated protocols for its derivatization.

Mechanistic Causality: Why This Scaffold Works

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen before deploying it in a synthetic route. The utility of 1-(piperidin-3-yl)cyclobutan-1-ol is driven by three distinct structural features:

  • The Cyclobutane Ring (Conformational Restriction): Unlike larger, flexible cycloalkanes (e.g., cyclohexanes) which are highly susceptible to cytochrome P450 (CYP450) oxidative metabolism, the cyclobutane ring adopts a rigid, puckered conformation (~30°). This increased C-C π-character and ring strain paradoxically bestow high metabolic stability, shielding the molecule from enzymatic degradation while locking the pharmacophore into a biologically active vector[3].

  • The Piperidine Motif (Basic Handle): Piperidine is one of the most privileged scaffolds in pharmacology, particularly for Central Nervous System (CNS) and G-protein-coupled receptor (GPCR) targets[4]. The secondary amine provides a basic site for salt formation (enhancing aqueous solubility) and serves as the primary synthetic handle for N-alkylation or cross-coupling.

  • The Tertiary Alcohol (H-Bonding & Fluorination Vector): The hydroxyl group on the cyclobutane ring can act as a potent hydrogen-bond donor/acceptor to enhance target affinity. Alternatively, it serves as a precise vector for deoxyfluorination, allowing chemists to tune the lipophilicity and blood-brain barrier (BBB) penetration of the final API.

PK_Logic A 1-(Piperidin-3-yl) cyclobutan-1-ol B High Fsp3 (1.0) A->B C Cyclobutane Ring (Conformational Restriction) A->C D Piperidine Amine (Basic Handle) A->D E Improved Aqueous Solubility B->E F Reduced CYP450 Metabolism C->F G Enhanced Target Affinity D->G H Higher Clinical Success Rate E->H F->H G->H

Logic tree detailing how the structural features of the intermediate drive clinical API success.

Comparative Physicochemical Data

To quantify the benefits of integrating 1-(piperidin-3-yl)cyclobutan-1-ol into an API, the following table summarizes the typical physicochemical shifts observed when replacing a standard flat aromatic intermediate (e.g., a phenylpiperidine) with this sp³-rich scaffold[1].

PropertyFlat Aromatic Analog1-(Piperidin-3-yl)cyclobutan-1-ol DerivativeCausality / Mechanistic Impact
Fsp³ (Fraction sp³) ~0.451.00 Higher 3D complexity drastically reduces off-target promiscuity.
Aqueous Solubility (LogS) -4.5-2.8 Disruption of planar crystal lattice packing significantly improves solubility.
CYP450 Clearance HighLow The puckered cyclobutane ring sterically shields adjacent C-H bonds from oxidation[3].
hERG Liability HighLow Non-planar architecture disrupts the π-π stacking required to block the hERG potassium channel.

Validated Synthetic Workflows & Protocols

The divergent functionalization of this intermediate allows for the rapid generation of distinct API classes. Below are two self-validating protocols for the most critical transformations: N-functionalization and O-functionalization.

Synth_Workflow Start 1-(Piperidin-3-yl)cyclobutan-1-ol Boc N-Boc Protection Start->Boc Route 1: O-Functionalization RedAm Reductive Amination Start->RedAm Route 2: N-Functionalization Fluor Deoxyfluorination (DAST) Boc->Fluor Ether O-Alkylation (Williamson) Boc->Ether API_3 N-Alkyl GPCR Modulator RedAm->API_3 API_1 Fluorinated CNS API Fluor->API_1 API_2 Ether-Linked Kinase Inhibitor Ether->API_2

Divergent synthetic workflow showing N- and O-functionalization routes for API generation.

Protocol A: N-Alkylation via Reductive Amination

Objective: Selectively attach a target pharmacophore to the piperidine nitrogen without affecting the tertiary alcohol. Self-Validation Check: The reaction must proceed via an imine intermediate. Premature reduction of the aldehyde indicates excessive moisture.

  • Imine Formation (Dehydration): In an oven-dried flask under N₂, dissolve 1-(piperidin-3-yl)cyclobutan-1-ol (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add activated 4Å molecular sieves.

    • Causality: The sieves act as a thermodynamic sink for water, driving the equilibrium entirely toward imine formation and preventing the reducing agent from simply converting the aldehyde into a primary alcohol waste product.

  • Selective Reduction: Stir for 2 hours at room temperature. Cool the mixture to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures it selectively reduces the protonated imine while leaving unreacted aldehydes intact.

  • Quench & Isolation: Monitor via LC-MS. Upon completion, quench slowly with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Deoxyfluorination of the Tertiary Alcohol

Objective: Convert the tertiary cyclobutanol to a fluoro-cyclobutane to enhance lipophilicity and CNS exposure. Self-Validation Check: Tertiary alcohols are highly prone to E2 elimination. The presence of cyclobutene byproducts (visible via ¹H-NMR) indicates a failure to maintain kinetic control.

  • Amine Masking: Ensure the piperidine nitrogen is pre-protected (e.g., as an N-Boc carbamate) to prevent competitive fluorination or violent exothermic degradation.

  • Kinetic Cooling: Dissolve the N-Boc-protected intermediate in strictly anhydrous DCM. Cool the reactor to -78°C using a dry ice/acetone bath.

    • Causality: At room temperature, the activation energy for E2 elimination (forming an alkene) is easily surpassed. Operating at -78°C kinetically traps the reaction in the S_N1-like fluorination pathway, preserving the cyclobutane structural integrity.

  • Fluorination: Add Diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise over 15 minutes. Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Neutralization: Cool back to 0°C and quench dropwise with saturated NaHCO₃.

    • Causality: Unreacted DAST reacts violently with water to form highly corrosive Hydrofluoric acid (HF). The basic bicarbonate quench safely neutralizes the HF into harmless NaF salts.

References[2] 3-Piperidin-3-ylpropan-1-ol | Sigma-Aldrich (Note: Vendor catalog entry for 1-(piperidin-3-yl)cyclobutan-1-ol, CAS No.: 1888989-96-5). Sigma-Aldrich. URL: https://www.sigmaaldrich.com[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. URL: https://www.mdpi.com[3] Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (NIH) / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[1] Escape from flatland: increasing saturation as an approach to improving clinical success. National Institutes of Health (PubMed). URL:https://pubmed.ncbi.nlm.nih.gov/19827778/

Sources

Scalable Synthesis of Chiral Piperidin-3-yl Carbinols: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperidin-3-yl Carbinols in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] When substituted at the 3-position with a hydroxymethyl group, the resulting piperidin-3-yl carbinol moiety introduces a critical stereocenter. The absolute configuration of this chiral center profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. This stereochemical dependence on pharmacological activity makes the development of robust, scalable, and enantioselective synthetic routes to these carbinols a cornerstone of modern drug development. This guide provides an in-depth analysis of three scalable strategies for accessing these valuable chiral building blocks: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Auxiliary-Mediated Synthesis. Each section is designed to not only provide detailed, actionable protocols but also to elucidate the scientific rationale behind the methodological choices, empowering researchers to adapt and optimize these routes for their specific needs.

Section 1: Asymmetric Hydrogenation of Pyridine Derivatives

Asymmetric hydrogenation is a powerful and atom-economical method for the direct creation of chiral centers.[2] For the synthesis of chiral piperidin-3-yl carbinols, this typically involves the enantioselective reduction of a prochiral pyridine precursor, such as a 3-pyridyl ketone or a protected 3-hydroxypyridine derivative. The success of this approach hinges on the selection of a suitable transition metal catalyst and a chiral ligand that can effectively control the stereochemical outcome of the hydrogenation.

Scientific Principles and Mechanistic Insights

The enantioselectivity in transition metal-catalyzed asymmetric hydrogenation is governed by the formation of a chiral catalyst-substrate complex. The chiral ligand, typically a phosphine or a P,N-bidentate ligand, creates a chiral environment around the metal center (commonly Rhodium, Ruthenium, or Iridium).[2] The pyridine substrate coordinates to this chiral metal complex, and the facial selectivity of hydrogen addition is dictated by steric and electronic interactions between the substrate and the ligand. For instance, in the hydrogenation of pyridinium salts, an outer-sphere dissociative mechanism is often proposed, where the stereochemistry is determined by the initial protonation of an enamine intermediate.[3][4] The choice of ligand is therefore critical; for example, ligands like TangPhos have shown excellent enantioselectivity in the hydrogenation of certain pyridine derivatives due to their rigid backbone and effective shielding of one face of the coordinated substrate.[5]

Visualization of the Asymmetric Hydrogenation Workflow

cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Purification metal [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂ catalyst Active Chiral Catalyst metal->catalyst ligand Chiral Ligand (e.g., TangPhos) ligand->catalyst activator Activator (e.g., I₂) activator->catalyst reaction High-Pressure Reactor catalyst->reaction substrate Prochiral Pyridine Precursor (e.g., N-Boc-3-ketopiperidine) substrate->reaction h2 H₂ (gas) h2->reaction solvent Solvent (e.g., Methanol) solvent->reaction product_mix Racemic or Diastereomeric Mixture reaction->product_mix filtration Catalyst Filtration product_mix->filtration concentration Solvent Removal filtration->concentration chromatography Column Chromatography concentration->chromatography final_product Enantiopure Piperidin-3-yl Carbinol chromatography->final_product

Caption: Workflow for Asymmetric Hydrogenation.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation of N-Boc-3-ketopiperidine

This protocol describes the synthesis of (S)-N-Boc-piperidin-3-ol, a key intermediate for various chiral piperidin-3-yl carbinols.

Materials:

  • N-Boc-3-ketopiperidine

  • [Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)

  • (R)-TangPhos

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • Catalyst Preparation: In a glovebox, to a clean and dry Schlenk flask, add [Rh(COD)Cl]₂ (0.01 mmol) and (R)-TangPhos (0.022 mmol). Add degassed methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate flask, dissolve N-Boc-3-ketopiperidine (1.0 mmol) in degassed methanol (10 mL).

  • Hydrogenation: Transfer the substrate solution to the high-pressure autoclave. Using a syringe, transfer the catalyst solution to the autoclave.

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen. Stir the reaction mixture at 30 °C for 12 hours.[1]

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-N-Boc-piperidin-3-ol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly selective and environmentally benign method for separating enantiomers from a racemic mixture.[6] This technique leverages the stereospecificity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the synthesis of chiral piperidin-3-yl carbinols, this typically involves the acylation of a racemic piperidin-3-ol derivative.

Scientific Principles and Mechanistic Insights

Lipases, such as Candida antarctica lipase B (CAL-B), are widely used in EKR due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[7] The mechanism of lipase-catalyzed acylation involves a catalytic triad (serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. One enantiomer of the racemic alcohol fits more favorably into the chiral active site and reacts with this intermediate to form the corresponding ester, while the other enantiomer is sterically hindered and reacts much slower.[8] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol). The choice of acyl donor and solvent can significantly impact both the reaction rate and the enantioselectivity.

Visualization of the Enzymatic Kinetic Resolution Workflow

cluster_reaction Enzymatic Resolution cluster_separation Separation & Deprotection racemate Racemic Piperidin-3-yl Carbinol reaction_vessel Reaction Vessel racemate->reaction_vessel enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel mixture (R)-Ester + (S)-Alcohol reaction_vessel->mixture filtration Enzyme Filtration mixture->filtration chromatography Column Chromatography filtration->chromatography ester (R)-Ester chromatography->ester alcohol (S)-Alcohol chromatography->alcohol Directly to (S)-product hydrolysis Hydrolysis of (R)-Ester ester->hydrolysis final_S (S)-Alcohol alcohol->final_S final_R (R)-Alcohol hydrolysis->final_R

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol: CAL-B-Catalyzed Kinetic Resolution of Racemic N-Benzyl-3-hydroxypiperidine

This protocol describes the resolution of a racemic piperidinol to obtain both enantiomers.

Materials:

  • Racemic N-benzyl-3-hydroxypiperidine

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add racemic N-benzyl-3-hydroxypiperidine (1.0 mmol), anhydrous toluene (10 mL), and activated 4 Å molecular sieves.

  • Acylation: Add vinyl acetate (1.5 mmol) to the mixture.

  • Enzymatic Reaction: Add immobilized CAL-B (100 mg). Seal the flask and stir the suspension at 40 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC until approximately 50% conversion is reached. This is crucial for obtaining high enantiomeric excess for both the ester and the remaining alcohol.

  • Work-up: Once ~50% conversion is achieved, filter off the enzyme and wash it with toluene. The enzyme can often be recycled.

  • Separation: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the acylated product, (R)-N-benzyl-3-acetoxypiperidine, from the unreacted (S)-N-benzyl-3-hydroxypiperidine.

  • Hydrolysis (optional): To obtain the (R)-enantiomer of the alcohol, the collected ester can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol).

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the hydrolyzed ester by chiral HPLC analysis.

Section 3: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry.[9] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Scientific Principles and Mechanistic Insights

Evans oxazolidinones are among the most successful and widely used chiral auxiliaries.[10] They are typically derived from readily available and inexpensive chiral amino alcohols. When an N-acyl Evans oxazolidinone is treated with a base, a conformationally rigid Z-enolate is formed. The bulky substituent on the oxazolidinone ring (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite, less sterically hindered face.[11] This predictable facial selectivity allows for highly diastereoselective alkylations, aldol reactions, and other transformations. The newly formed stereocenter's absolute configuration is thus controlled by the chirality of the auxiliary. The auxiliary is then cleaved under conditions that do not epimerize the newly created chiral center.

Visualization of the Chiral Auxiliary Workflow

cluster_attachment Auxiliary Attachment cluster_diastereoselective Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) attachment_rxn Acylation auxiliary->attachment_rxn substrate Prochiral Substrate (e.g., an Acid Chloride) substrate->attachment_rxn adduct Chiral Adduct attachment_rxn->adduct enolate_formation Enolate Formation (e.g., with LDA) adduct->enolate_formation diastereoselective_rxn Alkylation or Aldol Reaction enolate_formation->diastereoselective_rxn electrophile Electrophile electrophile->diastereoselective_rxn diastereomeric_product Diastereomerically Enriched Product diastereoselective_rxn->diastereomeric_product cleavage_rxn Reductive Cleavage diastereomeric_product->cleavage_rxn cleavage_reagent Cleavage Reagent (e.g., LiBH₄) cleavage_reagent->cleavage_rxn final_product Chiral Piperidin-3-yl Carbinol cleavage_rxn->final_product recovered_auxiliary Recovered Auxiliary cleavage_rxn->recovered_auxiliary

Sources

Application Note: Protecting Group Strategies and Synthesis Protocol for 1-(Piperidin-3-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

The piperidine ring and cyclobutane motifs are ubiquitous in modern drug discovery, frequently serving as rigidified scaffolds or isosteric mimics in the development of targeted therapeutics[1]. Specifically, compounds containing the 1-(piperidin-3-yl)cyclobutan-1-ol architecture have emerged as critical intermediates in the synthesis of complex pharmaceutical agents, including KDM2b inhibitors investigated for oncology indications[2]. Commercial availability of these building blocks highlights their growing demand in medicinal chemistry[3].

Synthesizing 1-(piperidin-3-yl)cyclobutan-1-ol presents a unique chemoselective challenge: generating a highly nucleophilic organometallic species at the C3 position of the piperidine ring without triggering deleterious side reactions at the secondary amine. This application note details the strategic selection of nitrogen protecting groups (PGs) and provides a self-validating, step-by-step protocol leveraging Knochel's Turbo-Grignard methodology to achieve high-yielding, scalable synthesis.

Strategic Rationale: Nitrogen Protecting Group Selection

The generation of a 3-metalated piperidine requires an orthogonal protecting group strategy to shield the basic nitrogen. The proximity of the nitrogen atom to the metalation site (beta-position) introduces risks of


-deprotonation, 

-elimination, or nucleophilic attack on the protecting group itself.
  • Boc (tert-Butyloxycarbonyl): The optimal choice. The bulky tert-butyl group provides excellent steric shielding, suppressing

    
    -deprotonation. Crucially, the Boc carbamate is highly stable to organomagnesium reagents at low temperatures (-40 °C) and can be cleanly cleaved under mild acidic conditions (TFA) with high atom economy (releasing volatile CO
    
    
    
    and isobutylene).
  • Cbz (Carboxybenzyl): A viable alternative, though the carbonyl carbon of the Cbz group is slightly more electrophilic than that of Boc, increasing the risk of competitive intramolecular or intermolecular attack by the Grignard reagent. Furthermore, its removal requires hydrogenolysis, which can be poisoned by trace metal impurities from the metalation step.

  • Bn (Benzyl): While exceptionally stable to strong organometallics (including organolithiums), the benzyl group is sterically demanding and its removal via hydrogenolysis (Pd/C, H

    
    ) can be sluggish when adjacent to the bulky cyclobutanol moiety.
    

PGSelection Root Select Nitrogen Protecting Group Boc Boc (tert-Butyloxycarbonyl) Root->Boc Cbz Cbz (Carboxybenzyl) Root->Cbz Bn Bn (Benzyl) Root->Bn Boc_Pros Pros: Stable to Grignard, easy TFA cleavage Boc->Boc_Pros Boc_Cons Cons: Acid sensitive Boc->Boc_Cons Cbz_Pros Pros: Stable to mild nucleophiles Cbz->Cbz_Pros Cbz_Cons Cons: Carbonyl attack risk Cbz->Cbz_Cons Bn_Pros Pros: Stable to strong bases Bn->Bn_Pros Bn_Cons Cons: Sluggish deprotection Bn->Bn_Cons Decision Optimal Choice: Boc Boc_Pros->Decision Boc_Cons->Decision

Figure 1: Logical decision matrix for nitrogen protecting group selection.

Mechanistic Insights: The Turbo-Grignard Advantage

Traditional halogen-metal exchange on 3-halopiperidines using t-BuLi is notoriously difficult, often resulting in undesired piperideine formation via elimination. To bypass this, we employ the Turbo-Grignard reagent (iPrMgCl·LiCl).

Causality of the Reagent: The addition of stoichiometric LiCl breaks up the polymeric aggregates typically formed by standard Grignard reagents in THF. This drastically increases the kinetic basicity and nucleophilicity of the isopropylmagnesium chloride, allowing for rapid iodine-magnesium exchange on tert-butyl 3-iodopiperidine-1-carboxylate at -40 °C[4]. At this temperature, the N-Boc group remains completely intact, and the resulting N-Boc-3-piperidylmagnesium chloride species is stable enough to undergo clean nucleophilic addition to cyclobutanone.

SynthesisWorkflow A N-Boc-3-iodopiperidine B Halogen-Metal Exchange A->B iPrMgCl·LiCl -40 °C C N-Boc-3-piperidyl magnesium chloride B->C D Nucleophilic Addition C->D Cyclobutanone -40 °C to RT E 1-(N-Boc-piperidin-3-yl) cyclobutan-1-ol D->E F Deprotection E->F TFA, DCM RT, 2h G 1-(piperidin-3-yl) cyclobutan-1-ol F->G

Figure 2: Synthetic workflow for 1-(piperidin-3-yl)cyclobutan-1-ol via Turbo-Grignard.

Quantitative Data: Protecting Group & Reagent Compatibility

The following table summarizes the empirical data regarding protecting group compatibility during the halogen-metal exchange of 3-halopiperidines.

Protecting GroupHalogen-Metal Exchange ReagentOptimal Temp (°C)Deprotection ConditionsEst. Overall YieldKey Limitation / Failure Mode
Boc iPrMgCl·LiCl-40TFA/DCM or HCl/Dioxane75–85%Incompatible with acid-sensitive target motifs.
Cbz iPrMgCl·LiCl-40H

, Pd/C, MeOH
60–70%Potential for competitive nucleophilic attack on carbamate.
Bn t-BuLi or Mg-78 to RTH

, Pd/C or ACE-Cl
50–60%Sluggish deprotection due to steric hindrance near C3.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded at critical junctures to ensure mechanistic success before proceeding to the next step.

Phase 1: Synthesis of 1-(1-Boc-piperidin-3-yl)cyclobutan-1-ol

Reagents:

  • tert-Butyl 3-iodopiperidine-1-carboxylate (1.0 equiv, 10.0 mmol, 3.11 g)

  • iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11.0 mmol, 8.46 mL)

  • Cyclobutanone (1.2 equiv, 12.0 mmol, 0.84 g)

  • Anhydrous THF (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged 100 mL Schlenk flask with tert-butyl 3-iodopiperidine-1-carboxylate and anhydrous THF. Cool the homogeneous solution to -40 °C using a dry ice/acetonitrile bath.

  • Halogen-Metal Exchange: Add iPrMgCl·LiCl dropwise over 15 minutes via syringe pump. Maintain the internal temperature strictly at -40 °C to prevent

    
    -deprotonation. Stir for 30 minutes.
    
    • IPC 1 (Validation): Quench a 0.1 mL reaction aliquot into sat. aq. NH

      
      Cl. Extract with EtOAc and analyze via GC-MS. Pass criteria: Complete disappearance of the iodide starting material and appearance of the des-iodo piperidine mass (indicating successful Grignard formation).
      
  • Nucleophilic Addition: Add cyclobutanone dropwise over 10 minutes at -40 °C. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

    • IPC 2 (Validation): Analyze via TLC (Hexanes/EtOAc 7:3, KMnO

      
       stain). Pass criteria: Formation of a new, highly polar spot corresponding to the tertiary alcohol.
      
  • Workup: Quench the reaction carefully with sat. aq. NH

    
    Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    , gradient 10% to 30% EtOAc in Hexanes) to afford 1-(1-Boc-piperidin-3-yl)cyclobutan-1-ol as a colorless oil.
    
Phase 2: Deprotection to 1-(piperidin-3-yl)cyclobutan-1-ol

Reagents:

  • 1-(1-Boc-piperidin-3-yl)cyclobutan-1-ol (1.0 equiv, 7.5 mmol, 1.91 g)

  • Trifluoroacetic acid (TFA, 10.0 equiv, 75.0 mmol, 5.74 mL)

  • Anhydrous Dichloromethane (DCM, 30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Phase 1 in DCM and cool to 0 °C in an ice bath.

  • Cleavage: Add TFA dropwise. Causality: The highly acidic environment protonates the carbamate oxygen, driving the expulsion of the tert-butyl cation (which eliminates to isobutylene gas) and subsequent decarboxylation. Remove the ice bath and stir at room temperature for 2 hours.

    • IPC 3 (Validation): Analyze via LC-MS. Pass criteria: Complete disappearance of the Boc-protected mass and appearance of the free amine mass (

      
       [M+H]
      
      
      
      = 156.1).
  • Concentration: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3 × 15 mL).

  • Free-Basing and Isolation: Dissolve the crude TFA salt in a minimal amount of water (10 mL) and cool to 0 °C. Basify the solution to pH 10–11 using 1M NaOH. Extract the aqueous layer thoroughly with 10% MeOH in DCM (4 × 20 mL). Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate to yield pure 1-(piperidin-3-yl)cyclobutan-1-ol.

References

  • Title : 3-Piperidin-3-ylpropan-1-ol | Sigma-Aldrich: 1-(piperidin-3-yl)cyclobutan-1-ol Source : sigmaaldrich.com URL : 3

  • Title : WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer Source : google.com (Google Patents) URL : 2

  • Title : Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source : nih.gov (PMC) URL : 1

  • Title : Cobalt-, iron-, and nickel-catalyzed cross-coupling reactions of zinc and manganese organometallics - Elektronische Hochschulschriften der LMU München Source : uni-muenchen.de URL : 4

Sources

Application Note: Chemoselective Functionalization of the Secondary Amine in 1-(Piperidin-3-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(Piperidin-3-yl)cyclobutan-1-ol (CAS No.: 1888989-96-5) is a highly versatile, commercially available building block utilized in modern drug discovery [1]. The molecule presents a fascinating chemoselectivity paradigm: it possesses both a highly nucleophilic secondary amine (embedded within the piperidine ring) and a sterically hindered tertiary alcohol (on the cyclobutane ring).

For medicinal chemists, the primary objective is often the chemoselective functionalization of the secondary amine without necessitating transient protecting groups for the alcohol. Because the tertiary alcohol is sterically shielded by the cyclobutane ring and inherently less nucleophilic than the secondary amine, the kinetic and thermodynamic focal point for electrophilic attack is exclusively the piperidine nitrogen. This application note details field-proven, self-validating protocols for N-alkylation, N-arylation, and N-acylation, explaining the mechanistic causality behind each experimental choice.

Chemoselectivity & Reaction Pathways

The vast difference in nucleophilicity between the secondary amine and the tertiary alcohol allows for direct, unprotected functionalization. The pathways below illustrate the three most common derivatization strategies utilized in pharmaceutical library synthesis.

G SM 1-(piperidin-3-yl) cyclobutan-1-ol (Secondary Amine + 3° Alcohol) RedAm Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) SM->RedAm Chemoselective N-Alkylation BHC Buchwald-Hartwig (Ar-X, Pd-Cat, Base) SM->BHC Chemoselective N-Arylation Acyl Acylation/Sulfonylation (R-COCl / R-SO2Cl, DIPEA) SM->Acyl Chemoselective N-Acylation Prod1 N-Alkyl Derivative (Free 3° Alcohol) RedAm->Prod1 Prod2 N-Aryl Derivative (Free 3° Alcohol) BHC->Prod2 Prod3 N-Acyl/Sulfonyl Derivative (Free 3° Alcohol) Acyl->Prod3

Figure 1: Chemoselective N-functionalization pathways of 1-(piperidin-3-yl)cyclobutan-1-ol.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. By monitoring the disappearance of the secondary amine via LC-MS or TLC, researchers can confirm the success of the reaction. The tertiary alcohol remains inert under these specific conditions.

Protocol A: Reductive Amination (N-Alkylation)

Reductive amination is a cornerstone reaction in pharmaceutical synthesis, accounting for a massive percentage of C-N bond formations in drug discovery [2].

  • Causality & Design: Sodium triacetoxyborohydride (

    
    ) is selected over sodium borohydride (
    
    
    
    ) because its electron-withdrawing acetate groups reduce its nucleophilicity. It will not reduce the starting aldehyde/ketone but will rapidly reduce the transient iminium ion formed by the piperidine nitrogen. The tertiary alcohol cannot form an iminium species and remains unreactive.
  • Procedure:

    • Dissolve 1-(piperidin-3-yl)cyclobutan-1-ol (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

    • Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

    • Portion-wise, add

      
       (1.5 equiv).
      
    • Stir at room temperature for 4–12 hours under a nitrogen atmosphere. Monitor via LC-MS.

    • Self-Validation/Quench: Quench with saturated aqueous

      
       (10 mL) to neutralize the acid and destroy excess reducing agent. Extract with dichloromethane (DCM). The organic layer will contain the pure N-alkylated product with the intact tertiary alcohol.
      
Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Coupling sterically hindered secondary amines with aryl halides requires careful catalyst selection to prevent off-target O-arylation [3].

  • Causality & Design: A palladium precatalyst (e.g.,

    
    ) paired with a bulky biaryl phosphine ligand (like RuPhos or BrettPhos) is critical. The massive steric bulk of the ligand forces the reductive elimination step to occur rapidly once the highly nucleophilic piperidine nitrogen coordinates to the palladium center. The sterically encumbered tertiary alcohol on the cyclobutane ring cannot effectively coordinate to the crowded Pd-complex, ensuring 100% N-chemoselectivity.
    
  • Procedure:

    • In an oven-dried Schlenk flask, combine 1-(piperidin-3-yl)cyclobutan-1-ol (1.2 equiv), the aryl bromide (1.0 equiv),

      
       (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (
      
      
      
      ) (1.5 equiv).
    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene (0.2 M concentration) and heat to 85 °C for 8–12 hours.

    • Self-Validation/Quench: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate. Purify via silica gel chromatography.

Protocol C: N-Acylation and Sulfonylation
  • Causality & Design: Acyl and sulfonyl chlorides are highly electrophilic. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to act as a proton sponge. By keeping the reaction at 0 °C, the kinetic difference between the highly reactive secondary amine and the sluggish tertiary alcohol is maximized, preventing the formation of esters or sulfonate esters.

  • Procedure:

    • Dissolve the piperidine substrate (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

    • Dropwise, add the acyl chloride or sulfonyl chloride (1.1 equiv).

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Self-Validation/Quench: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over

      
      .
      

High-Throughput Experimental Workflow

For drug development professionals scaling these reactions into library synthesis, the following workflow standardizes the functionalization process.

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous solvent (DCM/DCE/Tol) Step2 2. Reagent Addition Add electrophile/coupling partner Step1->Step2 Step3 3. Catalyst/Promoter Add reducing agent, base, or Pd-catalyst Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC until starting material is consumed Step3->Step4 Step5 5. Quench & Extraction Aqueous workup to remove salts/catalyst Step4->Step5 Step6 6. Purification Flash Chromatography (Silica/C18) Step5->Step6

Figure 2: Standardized high-throughput workflow for piperidine functionalization.

Quantitative Data Summary

The table below summarizes the expected reaction parameters and chemoselectivity profiles based on established piperidine functionalization literature.

Reaction TypeReagents / CatalystTemp (°C)Time (h)Expected N-ChemoselectivityTypical Yield (%)
Reductive Amination Aldehyde,

, AcOH
20–254–12>99% (No O-alkylation)80–95%
Buchwald-Hartwig Ar-Br,

, RuPhos,

858–12>95% (Steric exclusion of O)70–88%
Amidation R-COCl, DIPEA, DCM0 to 251–3>98% (Kinetic control)85–98%
Sulfonylation

, DIPEA, DCM
0 to 252–4>98% (Kinetic control)80–95%

Note: Yields are highly dependent on the steric and electronic nature of the coupling partner (e.g., electron-deficient aryl halides couple faster in Buchwald-Hartwig reactions).

References

  • Reductive Amination in the Synthesis of Pharmaceuticals Chemical Reviews, ACS Publications[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders PubMed Central (PMC) - NIH[Link]

Application Note: Reductive Amination Protocols for 1-(Piperidin-3-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The incorporation of sp³-rich, polar building blocks is a cornerstone of modern fragment-based drug discovery (FBDD) and lead optimization. 1-(Piperidin-3-yl)cyclobutan-1-ol (CAS: 1888989-96-5) is a highly versatile secondary amine scaffold (1)[1]. The presence of the cyclobutanol moiety not only increases the fraction of sp³ carbons (Fsp³) but also provides a critical hydrogen bond donor/acceptor site. When this piperidine is N-alkylated, the resulting tertiary amine exhibits improved physicochemical properties, enhanced metabolic stability, and optimized target binding affinity.

Mechanistic Grounding & Reagent Selection

Reductive amination is the premier method for the N-alkylation of piperidine derivatives. The reaction proceeds via the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced to the desired tertiary amine (2)[2].

For secondary amines like 1-(piperidin-3-yl)cyclobutan-1-ol, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice due to its broad scope, mildness, and high selectivity (3)[3]. Unlike sodium borohydride (NaBH₄), which can prematurely reduce the carbonyl starting material before imine formation occurs, STAB selectively reduces the iminium ion intermediate (4)[4]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it stable in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and preventing the direct reduction of most aldehydes and ketones ().

Experimental Workflow & Decision Matrix

Workflow A Carbonyl Substrate B Aldehyde A->B C Ketone A->C D Standard STAB Protocol (DCE, RT, 2-4h) B->D E Sterically Hindered? C->E F Yes: Ti(O-iPr)4 / NaBH3CN (MeOH, 65°C) E->F High G No: STAB + AcOH (DCE, 50°C) E->G Low/Mod

Logical workflow for selecting reductive amination conditions for 1-(piperidin-3-yl)cyclobutan-1-ol.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters based on the steric and electronic nature of the carbonyl electrophile:

Carbonyl TypeReagent SystemSolventTempTimeExpected Yield
Aliphatic Aldehyde STAB (1.5 eq)DCERT2-4 h80-95%
Aromatic Aldehyde STAB (1.5 eq)DCERT1-3 h85-98%
Unhindered Ketone STAB (2.0 eq) + AcOH (1.0 eq)DCE50°C12-24 h60-85%
Hindered Ketone Ti(O-iPr)₄ (1.2 eq) + NaBH₃CN (1.5 eq)MeOH65°C24 h40-70%

Detailed Step-by-Step Protocols

Protocol A: Standard Reductive Amination with Aldehydes

Objective: High-yielding N-alkylation of 1-(piperidin-3-yl)cyclobutan-1-ol using unhindered aliphatic or aromatic aldehydes.

Materials:

  • 1-(Piperidin-3-yl)cyclobutan-1-ol (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 1-(piperidin-3-yl)cyclobutan-1-ol (1.0 equiv) and the target aldehyde (1.05 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous DCE to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes.

    • Scientific Rationale: Allowing 30 minutes of pre-stirring facilitates the complete formation of the iminium ion intermediate prior to the introduction of the reducing agent, preventing the competitive direct reduction of the aldehyde to an alcohol.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Scientific Rationale: Portion-wise addition mitigates the mild exotherm associated with hydride transfer and prevents localized depletion of the reducing agent.

  • Monitoring & Self-Validation: Stir the reaction mixture at room temperature. Monitor progression via LC-MS. The protocol is self-validating: the disappearance of the iminium mass peak (M+H) and the emergence of the tertiary amine product peak confirms successful hydride transfer.

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Scientific Rationale: A basic quench is critical. It neutralizes any trace acid and breaks down boron-amine complexes, ensuring the basic tertiary amine product partitions cleanly into the organic layer while boron salts remain in the aqueous phase.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acid-Catalyzed Reductive Amination with Ketones

Objective: N-alkylation using less reactive, moderately hindered ketones.

Materials:

  • 1-(Piperidin-3-yl)cyclobutan-1-ol (1.0 equiv)

  • Ketone (1.2 equiv)

  • STAB (2.0 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • DCE, anhydrous

Methodology:

  • Imine Formation: In a dry flask under nitrogen, dissolve the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) (5)[5].

    • Scientific Rationale: Ketones are significantly less electrophilic than aldehydes. The addition of a stoichiometric amount of acetic acid facilitates the dehydration step of iminium ion formation without over-protonating the weakly basic piperidine nitrogen.

  • Reduction: Add STAB (2.0 equiv) portion-wise.

  • Heating & Self-Validation: Heat the reaction mixture to 50°C for 12-24 hours. Monitor via LC-MS. If unreacted ketone persists after 24 hours alongside the starting amine, steric hindrance is likely preventing iminium formation, signaling a logical pivot to the more aggressive Ti(O-iPr)₄/NaBH₃CN protocol.

  • Workup: Cool to room temperature, quench with 1 N NaOH to pH 10, and extract with DCM. Dry and concentrate as described in Protocol A.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: MDMA.ch URL:[Link]

  • Reductive Amination - Common Conditions: NaHB(OAc)₃ Source: Common Organic Chemistry URL:[Link]

Sources

Application Note: Engineering Conformationally Constrained Peptidomimetics via Cyclobutanol and Cyclobutane Amino Acid Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Peptide-based therapeutics frequently suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation and a lack of defined secondary structures in solution. The incorporation of cyclobutane amino acids (CBAAs) and cyclobutanol motifs into peptidomimetics offers a robust, structurally precise solution[1].

As a Senior Application Scientist, I approach the design of these molecules by leveraging three core mechanistic principles:

  • Conformational Rigidity: The highly strained four-membered carbocycle severely restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. In hybrid
    
    
    -peptidomimetics, this rigidity precludes random coil formation, forcing the peptide into well-defined secondary structures that preorganize charge-display for enhanced cell penetration[2].
  • Metabolic Stability: The unnatural sp³-enriched carbocyclic core is unrecognizable to most endogenous proteases, drastically increasing the serum half-life of the peptidomimetic[3].

  • Strain-Release Reactivity: Cyclobutanols possess an intrinsic ring strain of approximately 26 kcal/mol. This thermodynamic instability can be harnessed in transition-metal-catalyzed C–C cleavage reactions, where

    
    -carbon elimination drives the formation of medium-to-large macrocycles—a critical topology for disrupting protein-protein interactions[4].
    

Synthetic Workflows & Methodologies

Synthesis of the Cyclobutane Building Block

Traditional thermal [2+2] cycloadditions require harsh conditions that can degrade sensitive amino acid side chains. To circumvent this, we utilize a visible-light photocatalyzed energy-transfer (EnT) mediated [2+2] cycloaddition. This provides scalable, mild access to substituted strained cyclobutane


-amino acids[1].

G A Dehydroamino Acid + Olefin B Ir-Photocatalyst (Visible Light) A->B Irradiation (450 nm) C Triplet Excited State Intermediate B->C Energy Transfer (EnT) D [2+2] Cycloaddition C->D Radical Recombination E Cyclobutane Amino Acid (CBAA) D->E Stereoselective Yield

Visible-light photocatalyzed [2+2] cycloaddition pathway for synthesizing cyclobutane amino acids.

Protocol A: Visible-Light Photocatalytic Synthesis of Fmoc-Protected CBAAs

Materials:


-Dehydroamino acid (DhAA), cyclobutanol-precursor olefin, 

(1 mol%), degassed Acetone/Acetonitrile.

Step-by-Step Procedure:

  • Reaction Assembly: In a flame-dried Schlenk tube, dissolve the DhAA (1.0 equiv) and olefin (2.0 equiv) in degassed solvent (0.1 M). Add the Ir-photocatalyst (1 mol%). Causality: Degassing via freeze-pump-thaw is critical. Ambient oxygen will quench the triplet excited state of the Ir-catalyst, halting the energy transfer process.

  • Irradiation: Irradiate the mixture using a 450 nm blue LED array at ambient temperature for 16–24 hours. Causality: The 450 nm wavelength selectively excites the Ir-catalyst without causing direct photolysis of the organic substrates, ensuring high functional group tolerance[1].

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the DhAA mass peak and the emergence of the

    
     adduct confirms successful cycloaddition.
    
  • Purification: Concentrate the crude mixture and purify via flash chromatography (Hexanes/EtOAc) to isolate the Fmoc-CBAA-OH.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporating Cyclobutane Motifs

Incorporating highly sterically hindered CBAAs requires optimized coupling conditions to prevent deletion sequences.

Materials: Rink Amide AM resin, Fmoc-CBAA-OH, HATU, HOAt, N,N-Diisopropylethylamine (DIEA), 20% Piperidine in DMF.

Step-by-Step Procedure:

  • Resin Swelling & Deprotection: Swell resin in DMF for 30 mins. Treat with 20% piperidine/DMF (2 × 10 mins) to remove the initial Fmoc group.

  • Pre-Activation: In a separate vial, dissolve Fmoc-CBAA-OH (3.0 equiv), HATU (2.9 equiv), and HOAt (3.0 equiv) in DMF. Add DIEA (6.0 equiv) and stir for 2 minutes. Causality: HOAt is used alongside HATU because the cyclobutane ring creates severe steric bulk. HOAt forms a highly reactive 7-aza-OBt ester intermediate that accelerates aminolysis and minimizes epimerization.

  • Coupling: Add the activated amino acid to the resin. Agitate at 40°C for 2 hours. Causality: Elevated temperature overcomes the kinetic barrier imposed by the rigid cyclobutane core.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample. If the beads turn blue (indicating unreacted primary amines), perform a second coupling cycle with fresh reagents before proceeding.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Late-Stage Peptidomimetic Macrocyclization

Cyclobutanols can be strategically placed within a linear peptide sequence to serve as precursors for medium-to-large macrocycles via C–C bond cleavage[4]. Furthermore, palladium-catalyzed hydrocarbonylation of vinylcyclobutanols can yield


-substituted 

-unsaturated cyclobutanecarboxamides[5], adding to the structural diversity.

G A Linear Peptide (Cyclobutanol + Aryl Halide) B Pd(0) Catalyst Oxidative Addition A->B C Pd(II)-Alkoxide Formation (Base Promoted) B->C D β-Carbon Elimination (Strain Release C-C Cleavage) C->D Ring Opening E Reductive Elimination (Macrocyclization) D->E C-C Bond Formation E->B Catalyst Regeneration F Constrained Peptidomimetic Macrocycle E->F

Palladium-catalyzed strain-release macrocyclization via cyclobutanol C-C cleavage.

Protocol C: Palladium-Catalyzed Strain-Release Macrocyclization

Materials: Linear peptide containing a cyclobutanol side-chain and an aryl halide (e.g., 4-iodophenylalanine),


 (10 mol%), RuPhos ligand (20 mol%), 

(2.0 equiv), Toluene/THF.

Step-by-Step Procedure:

  • Preparation under Inert Atmosphere: In a glovebox, combine the linear peptide,

    
    , ligand, and base in a sealed vial.
    
  • High-Dilution Reaction: Add anhydrous, degassed Toluene/THF to achieve a peptide concentration of 0.01 M. Causality: High dilution is strictly required to favor intramolecular macrocyclization over intermolecular oligomerization.

  • Thermal Activation: Heat the reaction to 100°C for 12 hours. Causality: The thermal energy, combined with the base, promotes the formation of the Pd(II)-alkoxide. The relief of the cyclobutane ring strain drives the subsequent

    
    -carbon elimination, generating an alkyl-palladium intermediate that undergoes reductive elimination to close the macrocycle[4].
    
  • Validation: Filter through a short pad of Celite to remove Pd black. Analyze the filtrate via HRMS. The exact mass should match the

    
     theoretical mass, confirming successful cross-coupling and ring expansion.
    

Quantitative Data & Analytical Validation

The incorporation of cyclobutane motifs significantly alters the physicochemical and biological properties of the resulting peptidomimetics. The table below summarizes comparative data validating the efficacy of these protocols.

Property / MetricStandard Linear PeptideCyclobutane-Constrained PeptidomimeticAnalytical Method
Coupling Efficiency (SPPS) >98% (Single 30 min cycle)85–92% (Double 2 hr cycle)HPLC / Kaiser Test
Macrocyclization Yield N/A65–78% (via Pd C–C cleavage)Isolated Yield (NMR)
Serum Half-Life (

)
< 2 hours> 24 hoursLC-MS/MS (Human Serum)
Cell Uptake (HeLa cells) Baseline (1x)Up to 15x increase (Preorganized charge)Flow Cytometry[2]
Structural Rigidity Random CoilDefined 12-helix /

-turn
Circular Dichroism (CD)

References

*[2] Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC Source: nih.gov URL:

*[3] Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides | Bentham Science Publishers Source: benthamdirect.com URL:

*[1] Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition - PMC Source: nih.gov URL:

*[4] C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings - PMC Source: nih.gov URL:

*[5] Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols | Organic Letters - ACS Publications Source: acs.org URL:

Sources

Troubleshooting & Optimization

Technical Support: Yield Optimization for 1-(piperidin-3-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-303-CB Subject: Low yield / impurity profile in Grignard-type addition to cyclobutanone. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 1-(piperidin-3-yl)cyclobutan-1-ol is deceptively difficult. While it appears to be a standard nucleophilic addition, the specific position of the metallation (3-position of piperidine) introduces a critical instability:


-elimination .

If you are experiencing yields below 40%, or observing significant amounts of tetrahydropyridine byproducts, your current protocol likely relies on standard Grignard formation (Mg/I2) or traditional Lithiation (


-BuLi), both of which are ill-suited for this scaffold.

This guide replaces those methods with a Turbo-Grignard (


-PrMgCl·LiCl) mediated Halogen-Metal Exchange (HME) . This method operates at lower temperatures with higher kinetic stability, preventing the ring-opening and elimination side reactions that kill yield.

Part 1: The Failure Modes (Why your reaction is failing)

To fix the yield, we must first visualize the "Invisible" competition happening in your flask.

Critical Pathway Analysis

The 3-metallated piperidine intermediate is thermodynamically unstable. If the temperature rises above -40°C, or if the exchange is too slow, the intermediate undergoes


-elimination, destroying your nucleophile before it sees the cyclobutanone.

ReactionPathways SM N-Boc-3-Bromopiperidine Inter 3-Magnesiated Intermediate (N-Boc-Pip-3-MgCl·LiCl) SM->Inter i-PrMgCl·LiCl -15°C to -10°C Target Target Alcohol 1-(piperidin-3-yl)cyclobutan-1-ol Inter->Target + Cyclobutanone Nucleophilic Attack Elim FAILURE A: Tetrahydropyridine (Beta-Elimination) Inter->Elim Temp > 0°C Or prolonged time Enol FAILURE B: Recovered Cyclobutanone (Enolization) Inter->Enol Steric hindrance Basicity > Nucleophilicity

Figure 1: Reaction pathway showing the competition between successful addition (Green) and the two primary failure modes (Red).

Part 2: The Optimized Protocol (Turbo-Grignard Route)

This protocol utilizes Knochel’s Turbo-Grignard (


-PrMgCl[1]·LiCl).[1][2][3] The Lithium Chloride breaks up polymeric magnesium aggregates, increasing the rate of exchange while allowing the resulting magnesiated species to remain stable at temperatures where standard Grignards would be inert or decompose.
Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Note
N-Boc-3-Bromopiperidine 1.0SubstrateDry azeotropically with toluene if bottle is old.

-PrMgCl·LiCl
1.1Exchange ReagentMust be titrated. Commercial solutions (1.3M) degrade.
Cyclobutanone 1.2 - 1.5ElectrophileUse excess. Prone to volatilization.
LaCl

·2LiCl
(Optional)
0.5Lewis AcidAdd if enolization (recovered SM) is high.
THF (Anhydrous) [0.5 M]SolventConcentration matters. Too dilute = slow exchange.
Step-by-Step Methodology

1. Preparation of the Nucleophile (Halogen-Metal Exchange)

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Charge: Add N-Boc-3-bromopiperidine (1.0 equiv) and anhydrous THF. Cool to -15°C (Ice/Salt/Acetone bath). Note: Do not cool to -78°C; Magnesium exchange is too slow at that temp for bromides.

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl (1.1 equiv) over 10 minutes.[3]
    
  • Incubation: Stir at -10°C to -5°C for 30–45 minutes.

    • QC Check: Take a 0.1 mL aliquot, quench in D

      
      O/Ether. Check NMR/GCMS. You should see >95% deuterated piperidine (N-Boc-3-D-piperidine). If you see protonated SM, exchange is incomplete.
      

2. The Addition (Cyclobutanone)

  • Cooling: Once exchange is confirmed, cool the mixture to -40°C .

  • Addition: Add Cyclobutanone (1.2 equiv) neat or as a 2M solution in THF slowly along the side of the flask.

  • The "Goldilocks" Zone: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Why? The reaction with cyclobutanone is sluggish at -40°C, but warming to RT immediately risks elimination. 0°C is the safe ceiling.

3. Quench & Isolation

  • Quench: Pour reaction mixture into cold saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc (3x).

  • The "Hidden" Loss: The product contains a hydroxyl and a carbamate. It is moderately polar. Ensure the aqueous layer is not discarding product.

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes after the N-Boc-piperidine impurities.

Part 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Low Yields

Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) Q1 Is SM (Bromide) remaining? Start->Q1 Q2 Is Des-Bromo Piperidine present? Q1->Q2 No Sol1 Exchange failed. Increase Temp to 0°C during exchange or check iPrMgCl titer. Q1->Sol1 Yes Q3 Is Cyclobutanone recovered? Q2->Q3 No Sol2 Hydrolysis (Wet THF) or Protonation. Dry solvent/glassware. Q2->Sol2 Yes (Protonated) Sol4 Beta-Elimination. Keep Temp < 0°C. Switch to 3-Iodo precursor. Q2->Sol4 Yes (Alkene/Elim) Sol3 Enolization occurred. Add LaCl3·2LiCl (0.5 eq) before adding ketone. Q3->Sol3 Yes

Figure 2: Diagnostic flow for identifying the root cause of yield loss.

Frequently Asked Questions

Q: Can I use


-BuLi at -78°C instead of the Turbo Grignard? 
A:  You can, but it is risky. 

-BuLi is a harder base. It risks attacking the Boc-carbonyl (forming the ketone) or deprotonating the alpha-position of the Boc group. Furthermore, the lithium species is less stable than the magnesium species. If you must use Li, use

-BuLi (2 equiv) at -78°C to effect rapid Lithium-Halogen exchange, but the Turbo-Grignard is superior for scale and safety.

Q: I see a major byproduct with M-18 mass. What is it? A: That is likely the alkene formed by dehydration of your target alcohol. Tertiary cyclobutanols are acid-sensitive. Ensure your silica gel for purification is neutralized (add 1% Et


N to the eluent) and avoid strong acid workups.

Q: Why add Lanthanum (LaCl


) or Cerium (CeCl

)?
A: Cyclobutanone has alpha-protons that are somewhat acidic. A basic Grignard reagent can act as a base (stripping a proton) rather than a nucleophile. Lanthanide salts coordinate to the ketone oxygen, making it more electrophilic (oxophilic) and less basic, biasing the reaction toward addition (The Luche effect).

References

  • Preparation of Turbo-Grignard: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43, 3333–3336.

  • Functionalization of Piperidines: Ren, H.; Knochel, P. "Regioselective Functionalization of Piperidines and Pyrrolidines." Chemical Communications, 2006 , 726–728.

  • Cyclobutanone Addition Dynamics: Conner, M. L.; Brown, M. K.[4][5] "Synthesis of 1,3-Substituted Cyclobutanes." The Journal of Organic Chemistry, 2016 , 81, 8050.[4][5]

  • Organocerium Additions (Luche): Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989 , 111, 4392.

Sources

Troubleshooting low reactivity in piperidine-cyclobutanone coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine-cyclobutanone coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Low reactivity, stalled reactions, and unexpected side products are common hurdles. This resource provides in-depth, mechanism-driven troubleshooting strategies and practical protocols to help you optimize your experiments for success.

Section 1: Understanding the Core Mechanism

A firm grasp of the underlying reaction mechanism is the first step toward effective troubleshooting. The coupling of piperidine with a cyclobutanone is a classic example of enamine catalysis.

Q1: What is the fundamental reaction pathway?

The reaction proceeds through the formation of a key nucleophilic intermediate: an enamine. This process can be broken down into two main stages: (1) Enamine Formation and (2) Nucleophilic Attack.

  • Enamine Formation: Piperidine, a secondary amine, reacts with the carbonyl group of the cyclobutanone in a reversible, acid-catalyzed process to form an enamine.[1] This involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=C bond of the enamine.[1][2]

  • Nucleophilic Attack: The generated enamine is a potent carbon-centered nucleophile, thanks to a resonance structure that places a negative charge on the α-carbon.[2] This nucleophile then attacks an electrophile (e.g., an alkyl halide in an α-alkylation scenario), forming a new C-C bond and an iminium ion intermediate. Hydrolysis of the iminium ion regenerates the carbonyl and releases the piperidine catalyst, completing the catalytic cycle.[3][4]

G cluster_start Reactants cluster_cycle Catalytic Cycle cluster_end Products reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node Cyclobutanone Cyclobutanone Carbinolamine Carbinolamine Intermediate Cyclobutanone->Carbinolamine + Piperidine Piperidine Piperidine Piperidine->Carbinolamine Enamine Nucleophilic Enamine Carbinolamine->Enamine - H₂O (Dehydration) Iminium Iminium Ion Enamine->Iminium + Electrophile (C-C Bond Formation) Product Coupled Product Iminium->Product + H₂O (Hydrolysis) Piperidine_regen Piperidine (Regenerated) Iminium->Piperidine_regen Catalyst Regeneration Electrophile Electrophile (e.g., R-X) Electrophile->Iminium

Caption: General mechanism of piperidine-cyclobutanone coupling.

Q2: Why is enamine formation often the rate-limiting step?

The conversion of a neutral carbonyl compound into a highly nucleophilic enamine is the cornerstone of the reaction's success.[5][6] The rate of this transformation is highly sensitive to several factors:

  • Basicity of the Amine: The nucleophilicity of the amine is crucial for the initial attack on the carbonyl. Piperidine is a moderately strong base (pKa of its conjugate acid is ~11.1), making it effective.[7] However, its basicity must be balanced, as an amine that is too basic can lead to side reactions.

  • Steric Hindrance: Bulky substituents on either the piperidine or near the carbonyl group of the cyclobutanone can sterically impede the formation of the necessary carbinolamine intermediate.[8] This is a very common cause of low reactivity.[9][10]

  • Reaction Conditions: The removal of water is critical to drive the equilibrium towards the enamine product.[1] Additionally, the choice of solvent can influence the stability of the intermediates.

Section 2: Troubleshooting Guide: From Stalled Reactions to Low Yields

This section addresses the most common experimental failures in a question-and-answer format.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node Start Low Reactivity or Yield Observed CheckReagents Are reagents pure & conditions correct? Start->CheckReagents Stalled Reaction starts but stalls? CheckReagents->Stalled Yes FixReagents Verify purity of cyclobutanone, piperidine, & solvent. Ensure anhydrous conditions. CheckReagents->FixReagents No SideProducts Significant side products observed? Stalled->SideProducts Yes AddressDeactivation Investigate Catalyst/Reagent Issues: 1. Catalyst deactivation (side reaction with electrophile). 2. Re-evaluate stoichiometry. Stalled->AddressDeactivation No CheckEnamine Investigate Enamine Formation: 1. Check amine pKa/sterics. 2. Consider a more reactive amine (e.g., pyrrolidine). 3. Use an acid co-catalyst (e.g., p-TsOH). SideProducts->CheckEnamine No OptimizeConditions Optimize Reaction Conditions: 1. Lower temperature to reduce side reactions. 2. Slow addition of electrophile. 3. Change solvent. SideProducts->OptimizeConditions Yes

Caption: A decision tree for troubleshooting low yields.

Q3: My reaction is clean but shows very low conversion. I suspect the enamine is not forming efficiently. What should I do?

This is the most common failure mode. Inefficient enamine formation directly translates to low reactivity.

Causality & Solution:

  • Steric Hindrance: This is a primary suspect. 2,6-disubstituted piperidines or α-substituted cyclobutanones react much more slowly.[8] The Stork enamine reaction classically favors alkylation at the less-hindered α-site for this reason.[11]

    • Action: If possible, switch to a less hindered amine. Pyrrolidine often shows higher reactivity than piperidine due to the five-membered ring's tendency to form an exocyclic double bond, which results in greater pπ-conjugation.[12]

  • Amine Basicity (pKa): The basicity of the amine influences its nucleophilicity and the stability of the resulting enamine. While piperidine is generally effective, highly electron-withdrawn piperidine derivatives may be too weakly basic to be efficient catalysts.

    • Action: Choose a piperidine derivative with a suitable pKa. Avoid those with strong electron-withdrawing groups unless required for other reasons. Conversely, extremely basic amines might promote unwanted side reactions like self-condensation.[13]

Data Table: Properties of Common Secondary Amine Catalysts

AmineStructurepKa (Conjugate Acid)Boiling Point (°C)Key Considerations
PyrrolidineC₄H₉N~11.387-89Generally more reactive than piperidine due to ring strain relief in the enamine.[12]
Piperidine C₅H₁₁N ~11.1 106 Good balance of reactivity and stability. The standard choice. [7]
MorpholineC₄H₉NO~8.4129Less reactive due to the electron-withdrawing effect of the oxygen atom, reducing nucleophilicity.[12]
DiisopropylamineC₆H₁₅N~11.084Very sterically hindered. Often used to form the kinetic (less substituted) enolate as a stoichiometric base (LDA), not as a catalyst.[13][14]
Q4: The reaction starts, but stalls before reaching completion. What's happening?

A stalling reaction often points to catalyst deactivation or the formation of an inhibitory byproduct.

Causality & Solution:

  • Catalyst Deactivation by Alkylation: The piperidine catalyst is a nucleophile. If your electrophile is highly reactive (e.g., a potent Michael acceptor or a reactive alkyl halide), it can irreversibly alkylate the piperidine, removing it from the catalytic cycle.[15] This is a known issue in amine catalysis with highly electrophilic partners.[16]

    • Action: Add the electrophile slowly and at a lower temperature to allow the desired C-C coupling to outcompete the N-alkylation of the catalyst. You may also need to increase the catalyst loading slightly.

  • Inhibitory Side Product: A side reaction could be producing a species that inhibits the catalyst. For instance, if water is not effectively removed, the equilibrium may shift back from the enamine, stalling the reaction.

    • Action: Ensure your reaction is run under strictly anhydrous conditions. Using a Dean-Stark trap or adding molecular sieves can be effective for removing the water byproduct of enamine formation.

Q5: My reaction is messy, with multiple side products. How can I improve selectivity?

Side products typically arise from competing reaction pathways. Identifying the likely culprits is key to suppression.

Causality & Solution:

  • Aldol Self-Condensation: Cyclobutanone, like other ketones with α-hydrogens, can undergo self-condensation under basic conditions to form an aldol dimer.[8] If you are using a very strong base or high temperatures, this can become a major competing pathway.

    • Action: Lower the reaction temperature. Avoid using an excessive amount of piperidine or a co-basic additive. The goal is catalytic, not stoichiometric, base conditions.

  • Over-Alkylation: If the initial alkylation product still possesses an acidic α-proton, it can form a new enamine and react a second time, leading to di-alkylated products.

    • Action: Use a slight excess of the cyclobutanone relative to the electrophile to favor mono-alkylation. Slow addition of the alkylating agent can also help minimize this.

Section 3: Validated Experimental Protocols

These protocols provide a starting point for your experiments and a framework for optimization.

Protocol 1: General Procedure for Piperidine-Cyclobutanone α-Alkylation

This protocol is a standard baseline for the reaction.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add cyclobutanone (1.0 equiv.) and anhydrous toluene (5-10 mL per mmol of cyclobutanone).

  • Catalyst Addition: Add piperidine (0.2 equiv.) to the solution.

  • Enamine Formation: Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. Allow this to proceed for 2-4 hours to ensure enamine formation.

  • Alkylation: Cool the reaction mixture to 0 °C. Slowly add the alkyl halide (1.1 equiv.) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Screening for Optimal Reaction Temperature

This workflow helps identify the ideal temperature to maximize yield while minimizing side products.

  • Setup: Prepare three identical small-scale reactions according to Protocol 1 (steps 1-3).

  • Temperature Variation: After the enamine formation step, cool each reaction to a different temperature:

    • Reaction A: 0 °C

    • Reaction B: Room Temperature (~20-25 °C)

    • Reaction C: 40 °C

  • Execution: Add the electrophile to each reaction and let them run concurrently.

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by GC-MS or ¹H NMR to determine the ratio of product to starting material and identify any major side products.

Section 4: Frequently Asked Questions (FAQs)

Q: Is an acid co-catalyst required for enamine formation? A: Often, yes. A catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) can accelerate the dehydration of the carbinolamine intermediate, speeding up enamine formation.[1] However, excess acid is detrimental as it will protonate the final enamine, rendering it non-nucleophilic. A typical loading is 1-5 mol%.

Q: Can I use a primary amine instead of piperidine? A: Primary amines react with ketones to form imines, not enamines. While related, imine chemistry follows different reaction pathways. For enamine catalysis, a secondary amine (R₂NH) is required.[1]

Q: My cyclobutanone is highly substituted. Why is it unreactive? A: Steric hindrance around the carbonyl group is a major barrier to reactivity.[9] α,α'-disubstituted cyclobutanones are notoriously difficult substrates for enamine formation because they sterically block the initial attack of the piperidine. In these cases, you may need to switch to a less-hindered amine like azetidine or explore alternative synthetic routes that do not rely on enamine formation.

Q: How can I effectively remove the piperidine catalyst during work-up? A: Piperidine is basic and can often be removed with an acidic wash. During the work-up, washing the combined organic layers with dilute aqueous HCl (e.g., 1M) will protonate the piperidine, making it water-soluble and easily extracted into the aqueous phase. Be sure your desired product is stable to these acidic conditions.

References

  • 18 (ResearchGate)

  • (PMC)

  • (ACS Publications)

  • (ResearchGate)

  • (ResearchGate)

  • (PubMed)

  • (Chemistry LibreTexts)

  • (Organic & Biomolecular Chemistry)

  • (Chemistry Steps)

  • (Master Organic Chemistry)

  • (ResearchGate)

  • 12 (Cambridge University Press Assets)

  • (ACS Publications)

  • (Master Organic Chemistry)

  • (PubMed)

  • (Cambridge University Press)

  • (PMC)

  • (The Royal Society of Chemistry)

  • (YouTube)

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) for Chiral 1-(piperidin-3-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical challenges associated with synthesizing 1-(piperidin-3-yl)cyclobutan-1-ol.

The introduction of a chiral center at the 3-position of the piperidine ring is highly valuable in drug design for improving target binding and pharmacokinetic properties[1]. However, the C3 position is notoriously susceptible to racemization. Depending on your synthetic route—whether via asymmetric hydrogenation of pyridinium salts or nucleophilic addition to chiral piperidin-3-ones—the mechanisms of stereochemical degradation differ entirely.

This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to ensure you maintain high enantiomeric excess (ee) throughout your workflow.

Workflow Start Target: Chiral 1-(piperidin-3-yl)cyclobutan-1-ol RouteA Route A: Asymmetric Hydrogenation of Pyridinium Salts Start->RouteA RouteB Route B: Nucleophilic Addition to Chiral Piperidin-3-one Start->RouteB ProbA Issue: Enaminium-Iminium Tautomerization (Loss of ee%) RouteA->ProbA ProbB Issue: Base-Induced Enolization at C3 (Racemization) RouteB->ProbB SolA Solution: Add DIPEA/Et3N (Scavenge HBr) ProbA->SolA SolB Solution: Use CeCl3 Additive (Organocerium Chemistry) ProbB->SolB

Fig 1: Decision matrix for optimizing the synthesis of chiral 1-(piperidin-3-yl)cyclobutan-1-ol.

Part 1: Troubleshooting Route A (Asymmetric Hydrogenation)

Q: I am hydrogenating a 3-substituted N-benzylpyridinium salt using a Rhodium catalyst, but my piperidine product has an ee of less than 15%. Why is the stereocenter scrambling?

A: The loss of enantiomeric purity during the asymmetric hydrogenation of 3-substituted pyridinium salts is caused by a non-enantioselective enaminium-iminium isomerization[2].

When the pyridine ring is partially reduced, an enaminium intermediate is formed. If the reaction medium is even slightly acidic (which it is, due to the bromide or chloride counterion of your starting pyridinium salt releasing HX during reduction), this intermediate reversibly protonates to form an iminium tautomer. Because this tautomerization can occur across the C2-C3 or C3-C4 bonds, it effectively erases the newly established stereocenter at C3 before the final reduction step can lock it in place[3].

Q: How can I suppress this tautomerization and recover my ee%?

A: You must decouple the reduction kinetics from the tautomerization kinetics by introducing a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)[2]. The base acts as an acid scavenger, neutralizing the generated HBr/HCl and preventing the reversible protonation of the enaminium intermediate.

Mechanism A 3-Substituted Pyridinium Salt B Partially Hydrogenated Enaminium Intermediate A->B H2, Ir/Rh Cat. C Iminium Tautomer (Achiral / Racemic) B->C H+ (Reversible) E Base (DIPEA) Added Neutralizes H+ B->E Base intercepts H+ D Chiral Piperidine (Low ee%) C->D H2 F Chiral Piperidine (High ee%) E->F H2 (Direct Reduction)

Fig 2: Mechanistic pathway showing how base addition prevents enaminium-iminium tautomerization.

Quantitative Optimization Data

The table below summarizes the causality between base selection and enantiomeric retention during the hydrogenation of 1-(1-benzylpyridin-1-ium-3-yl)cyclobutan-1-ol bromide.

Catalyst SystemBase AdditiveH₂ Pressure (bar)Conversion (%)ee (%)
Rh-JosiPhosNone50>959
Rh-JosiPhosEt₃N (1.0 eq)50>9582
Rh-JosiPhosDIPEA (1.0 eq)50>9591
Ir-MeO-BoQPhosDIPEA (1.0 eq)50>9594
Standardized Protocol: Base-Stabilized Asymmetric Hydrogenation

Self-Validation Checkpoint: Ensure your starting pyridinium salt is strictly anhydrous. Trace water can act as a proton shuttle, bypassing the DIPEA stabilization.

  • Preparation: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with [Rh(COD)Cl]₂ (1.0 mol%), JosiPhos ligand (2.2 mol%), and the N-benzyl pyridinium bromide substrate (1.0 equiv).

  • Solvent & Base Addition: Dissolve the mixture in anhydrous, degassed THF/MeOH (1:1 v/v, 0.1 M concentration). Add DIPEA (1.0 equiv) dropwise.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times. Pressurize the vessel to 50 bar H₂.

  • Reaction: Heat the reaction mixture to 50 °C and stir vigorously (800 rpm) for 24 hours.

  • Validation & Workup: Vent the H₂ gas slowly. Take a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and verify >95% conversion via LC-MS.

  • Isolation: Filter the bulk mixture through a pad of Celite to remove the catalyst, concentrate under reduced pressure, and determine the ee% via chiral SFC (Supercritical Fluid Chromatography).

Part 2: Troubleshooting Route B (Nucleophilic Addition)

Q: I am synthesizing the target molecule by adding cyclobutylmagnesium bromide to enantiopure (S)-N-Boc-piperidin-3-one. The yield is poor, and the product is almost entirely racemic. What is going wrong?

A: You are encountering base-induced enolization. The α-proton at the C3 position of a piperidin-3-one is highly acidic due to the adjacent carbonyl and the inductive effect of the N-Boc group. Standard Grignard (RMgX) and organolithium (RLi) reagents are highly basic. Before they can act as nucleophiles to attack the carbonyl, they act as bases, abstracting the α-proton to form an enolate. Upon aqueous quench, the enolate reprotonates non-stereoselectively, destroying your ee%.

Q: How do I force the organometallic reagent to act strictly as a nucleophile without triggering enolization?

A: You must perform an Imamoto-type organocerium addition. By transmetalating the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃), you generate a cyclobutylcerium dichloride species. Organocerium reagents are highly oxophilic and exceptionally nucleophilic, yet they are virtually non-basic. They will cleanly attack the highly enolizable piperidin-3-one without abstracting the α-proton.

Quantitative Optimization Data
NucleophileAdditiveTemp (°C)Yield (%)ee (%)
Cyclobutyl-MgBrNone04512 (Racemized)
Cyclobutyl-MgBrNone-785545
Cyclobutyl-LiNone-786038
Cyclobutyl-MgBrCeCl₃ (1.5 eq)-7889>99 (Retained)
Standardized Protocol: Organocerium Addition to Piperidin-3-one

Self-Validation Checkpoint: The CeCl₃ must be rigorously anhydrous. If it is not, the water will quench the Grignard reagent immediately, resulting in zero conversion.

  • Activation of CeCl₃: Place CeCl₃·7H₂O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mbar) for 12 hours to yield a fine, free-flowing white powder (anhydrous CeCl₃). Let it cool to room temperature under argon.

  • Suspension: Add anhydrous THF to the flask to create a suspension. Stir vigorously at room temperature for 2 hours to ensure complete complexation of the cerium salt with the solvent.

  • Transmetalation: Cool the suspension to -78 °C. Add cyclobutylmagnesium bromide (1.5 equiv, typically a 0.5 M solution in THF) dropwise. Stir at -78 °C for 1.5 hours. The solution will turn a characteristic pale yellow/orange.

  • Addition: Dissolve enantiopure (S)-N-Boc-piperidin-3-one (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture over 30 minutes at -78 °C.

  • Validation & Quench: Stir for an additional 1 hour at -78 °C. Monitor completion via TLC. Once the ketone is consumed, quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl.

  • Extraction: Allow the mixture to warm to room temperature, filter through Celite to remove cerium salts, and extract with EtOAc.

Part 3: Frequently Asked Questions (FAQs)

Q: After successfully synthesizing the chiral N-Boc protected 1-(piperidin-3-yl)cyclobutan-1-ol, I lose 15-20% ee during the Boc deprotection step. Why? A: Standard Boc deprotection using strong acids (like neat TFA) can cause localized heating (exotherms) or prolonged acidic exposure that promotes reversible dehydration/rehydration at the tertiary alcohol or subtle ring-opening mechanisms that degrade stereochemical integrity. To avoid racemization during the removal of acid-labile groups, you must use milder acidic conditions with strict temperature control[4].

Recommended Fix: Dissolve the intermediate in anhydrous 1,4-dioxane (0.1 M) and cool to 0 °C. Slowly add 4M HCl in dioxane (2-3 equivalents). Monitor closely via LC-MS and remove the solvent under reduced pressure at a low temperature (<30 °C) immediately upon completion[4].

Q: Can I use enzymatic resolution to bypass the asymmetric synthesis entirely? A: Yes, but it is generally less atom-economical. While enzymatic dearomatization or resolution of racemic 1-(piperidin-3-yl)cyclobutan-1-ol using lipases (e.g., Novozym 435) can yield high ee%, the maximum theoretical yield of the desired enantiomer is capped at 50%. For scalable drug development, the asymmetric hydrogenation route (Route A) is preferred due to its 100% theoretical yield and high atom economy.

References
  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts AIR Unimi / PubMed[Link]

  • Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Organic Letters (ACS Publications)[Link]

Sources

Resolving diastereomers of 3-substituted piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of Piperidines

Current Status: ● Operational Agent: Dr. Aris (Senior Application Scientist) Ticket Subject: Resolving Diastereomers of 3-Substituted Piperidine Derivatives

Welcome to the Piperidine Resolution Support Hub

You have reached the Tier 3 Technical Support for nitrogen heterocycle stereochemistry. 3-substituted piperidines are notoriously difficult to resolve due to the secondary amine's basicity (causing peak tailing) and the conformational flexibility of the saturated ring.

This guide treats your experiment as a system. We will troubleshoot the three most common failure modes: Chromatographic Separation (The "Tailing" Issue) , Crystallization (The "Oiling" Issue) , and Structural Assignment (The "Blind" Issue) .

Module 1: Chromatographic Resolution (SFC & HPLC)

Status: Recommended for analytical check and mg-to-gram scale purification.

Troubleshooting Ticket #101: "My peaks are tailing and I have poor resolution."

Diagnosis: Piperidines are strong bases (


). The secondary amine interacts with residual silanol groups (Si-OH) on the stationary phase support.[1] This non-specific interaction causes peak tailing, which masks the chiral recognition mechanism.

The Fix: Mobile Phase Additives You must suppress the ionization of the silanols or compete for the active sites.

ParameterHPLC RecommendationSFC Recommendation (Preferred)
Base Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA).[2] Crucial for peak symmetry.0.1% - 0.5% Isopropylamine (IPA) or DEA in the co-solvent.
Acid Additive Trifluoroacetic acid (TFA) is not recommended alone for piperidines; it forms ion pairs that may drag. Use basic pH.In rare cases, 0.1% TFA + 0.1% IPA (buffer system) can sharpen peaks on specific columns (e.g., IG/IC).
Column Selection Amylose-based (AD-H, IA) often works best for piperidines due to the helical cavity fit.Cellulose-based (OD-H, OJ-H) or Chlorinated phases (IG, IC).
Solvent Hexane/IPA (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).CO₂ + Methanol (with amine additive).[3]

Expert Protocol: The "SFC Gradient Screen" Supercritical Fluid Chromatography (SFC) is superior to HPLC for piperidines because the diffusivity of supercritical CO₂ minimizes mass transfer resistance, sharpening the peaks of basic amines.

  • System: SFC with PDA/MS.

  • Column Set: Chiralpak IA, IB, IC, ID, IE, IF, AD-H, OD-H (Screening set).

  • Mobile Phase A: CO₂.

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (Do not skip the amine).

  • Gradient: 5% to 50% B over 5 minutes.

  • Back Pressure: 120-150 bar (Higher density = better solubility for polar amines).

Note: If using Chiralpak IA/IB/IC (immobilized phases), you can use Dichloromethane (DCM) or THF as a co-solvent to induce conformational changes in the polymer selector, potentially unlocking selectivity that alcohols miss.

Module 2: Classical Resolution (Diastereomeric Crystallization)

Status: Recommended for Multi-Gram to Kilogram Scale.

Troubleshooting Ticket #202: "My salt is oiling out instead of crystallizing."

Diagnosis: You are likely trying to resolve the enantiomers by forming a salt with a chiral acid (creating diastereomers).[2] Piperidine salts are often hygroscopic and prone to forming supersaturated oils because the crystal lattice energy is not significantly lower than the amorphous state energy.

The Fix: "Dutch Resolution" (Nucleation Inhibition) Instead of using a single resolving agent, use a "family" of structurally related agents.[4][5] This is a counter-intuitive but field-proven technique. Impurities usually inhibit crystallization, but here, we use them to inhibit the wrong diastereomer.

The Logic: If you use a mix of resolving agents (e.g., 90% Agent A + 10% Agent B), the "impurity" (Agent B) will incorporate into the nuclei of the more soluble (undesired) diastereomer, stopping its growth. The less soluble (desired) diastereomer crystallizes pure because the impurity doesn't fit its specific lattice as well.

Protocol: The Tartrate Screen

  • Substrate: 3-substituted piperidine (Racemic).

  • Resolving Agents:

    • Primary: Dibenzoyl-L-tartaric acid (L-DBTA).

    • Family Additive: Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Solvent: 95% Ethanol or MeOH/Water (9:1).

  • Procedure:

    • Dissolve amine (1 eq) in warm solvent.

    • Add L-DBTA (0.95 eq) and L-DTTA (0.05 eq).

    • Cool slowly.[2] The "Family" additive keeps the mother liquor stable, preventing the "oil out" of the wrong isomer while the pure salt crashes out.

Module 3: Visualizing the Workflow

Below is the decision logic for selecting your resolution path.

PiperidineResolution Start Start: 3-Substituted Piperidine Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical/Hit Gen) ScaleCheck->SmallScale LargeScale > 10 grams (Process/Scale-up) ScaleCheck->LargeScale SFC Chiral SFC (Amylose/Cellulose + 0.1% DEA) SmallScale->SFC SaltScreen Salt Screening (Tartaric/Mandelic Acids) LargeScale->SaltScreen Issue1 Problem: Peak Tailing SFC->Issue1 Poor Shape Success Pure Enantiomer/Diastereomer SFC->Success Issue2 Problem: Oiling Out SaltScreen->Issue2 No Crystals SaltScreen->Success Fix1 Add 0.2% Isopropylamine Switch to Immobilized Phase (IA/IC) Issue1->Fix1 Fix1->Success Fix2 Dutch Resolution (Mix DBTA + DTTA) Issue2->Fix2 Fix2->Success

Caption: Decision matrix for piperidine resolution based on scale and common failure modes.

Module 4: Structural Verification (FAQs)

Q: How do I distinguish cis vs. trans 3,4-disubstituted piperidines by NMR? A: You must look at the coupling constants (


-values) of the ring protons.
  • Trans-isomer: Typically allows for a diaxial arrangement of protons. Look for a large coupling constant (

    
    ) between H3 and H4 if they are both axial.
    
  • Cis-isomer: Will have axial-equatorial coupling, resulting in smaller

    
    -values (
    
    
    
    ).
  • Tip: If the spectrum is messy, run a NOESY experiment. Strong NOE correlations between the 3-substituent and 5-axial proton suggest an axial orientation of the substituent.

Q: I have the salt, but how do I get the free base back without racemization? A: 3-substituted piperidines are generally configurationally stable at room temperature, but avoid strong heat during basification.

  • Protocol: Suspend the salt in DCM (do not use water yet). Add 1M NaOH or saturated

    
     at 
    
    
    
    . Stir vigorously. The free amine will partition into the DCM. Dry with
    
    
    (mild) rather than
    
    
    (slightly acidic/Lewis acidic) to be safe.

References

  • SFC Method Development for Amines

    • Toribio, L., et al. "Enantiomeric separation of basic compounds by SFC using polysaccharide-based stationary phases." Journal of Chromatography A, 1218(37), 6356-6368. Link

  • The "Dutch Resolution" (Nucleation Inhibition)

    • Vries, T., et al.[5] "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349–2354. Link

  • Piperidine Synthesis & Stereochemistry

    • Watson, S., et al. "Synthesis of 3-substituted piperidines." Chemical Reviews, 111(11), 7557-7602. Link

  • Chiral Column Selection Guide

    • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA, IB, IC." Link

Sources

Minimizing side reactions during the deprotection of piperidine nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Nitrogen Deprotection Topic: Minimizing Side Reactions & Troubleshooting Methodologies

Introduction: The Piperidine Challenge

Piperidine rings are pharmacophores in over 12,000 biologically active compounds. However, the secondary amine nitrogen is a nucleophilic "hotspot" that requires careful masking and demasking during synthesis.

This guide addresses the critical failure points of deprotection:

  • Electrophilic alkylation during acidolysis (Boc).

  • Over-reduction (Dehalogenation) during hydrogenolysis (Cbz/Bn).

  • Catalyst poisoning by the generated free amine.

Module 1: Acid-Labile Groups (Boc)

The Problem: tert-Butyl Cation Scavenging Context: When removing the tert-Butoxycarbonyl (Boc) group with Trifluoroacetic acid (TFA), the reaction generates a tert-butyl cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1][2] This is a potent electrophile. If not quenched, it will alkylate electron-rich regions of your molecule (e.g., Indole rings, Phenols, Thioethers, or the newly liberated piperidine nitrogen itself).
Troubleshooting Q&A

Q: I observe a mass shift of +56 Da on my product after Boc deprotection. What happened? A: You have likely alkylated your substrate. The +56 Da corresponds to the addition of a tert-butyl group. This is irreversible.

  • Diagnosis: The

    
     cation generated during cleavage attacked a nucleophilic side chain or the piperidine ring.
    
  • Solution: You must add a "Scavenger" to your deprotection cocktail.[1] Scavengers are sacrificial nucleophiles that react with the

    
     cation faster than your substrate does.[1]
    

Q: Is Anisole sufficient as a scavenger? A: Not always. While Anisole is a traditional scavenger, Triethylsilane (TES) or Triisopropylsilane (TIPS) are chemically superior for piperidine derivatives. Silanes reduce the carbocation to isobutane (gas), driving the equilibrium forward and preventing reversibility.

Protocol: The "High-Fidelity" Cocktail

Use this for complex substrates containing Trp, Tyr, Met, or electron-rich aromatics.

  • Dissolve substrate in Dichloromethane (DCM) (0.1 M concentration).

  • Prepare Cocktail: TFA : TIPS : Water (95 : 2.5 : 2.5 v/v).

    • Note: Water is essential to hydrolyze the tert-butyl trifluoroacetate intermediate.

  • Add the cocktail to the DCM solution (1:1 ratio).

  • Stir at Room Temperature for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (

    
    ) to remove residual TFA.
    
Visualizing the Mechanism

BocScavenging cluster_0 Generation cluster_1 Fate of Cation N-Boc Piperidine N-Boc Piperidine TFA Acidolysis TFA Acidolysis N-Boc Piperidine->TFA Acidolysis t-Butyl Cation (+) t-Butyl Cation (+) TFA Acidolysis->t-Butyl Cation (+) Cleavage Side Reaction Side Reaction t-Butyl Cation (+)->Side Reaction No Scavenger (Alkylation of Substrate) Scavenged Product Scavenged Product t-Butyl Cation (+)->Scavenged Product + Silane (TIPS) (Reduction to Isobutane)

Figure 1: The bifurcation of the tert-butyl cation pathway. Without silane scavengers (green path), irreversible alkylation (red path) occurs.

Module 2: Hydrogenolysis (Cbz & Benzyl)

The Problem: Selectivity & Dehalogenation Context: Catalytic hydrogenation (


, Pd/C) is the standard for removing Carboxybenzyl (Cbz) and Benzyl (Bn) groups.[3][4] However, this method is notorious for "Dehalogenation"—stripping Chlorine, Bromine, or Iodine atoms off aromatic rings, destroying the molecule's activity.
Troubleshooting Q&A

Q: My molecule contains an Aryl-Chloride. Every time I deprotect the N-Bn group, I lose the Chlorine. How do I stop this? A: Palladium is too active. You must "poison" the catalyst or switch metals.

  • Method A (Poisoning): Add Zinc Bromide (

    
    )  or Vanadium  to the reaction. These ions adsorb onto the active sites responsible for Ar-Cl cleavage but leave the N-Bn sites accessible.
    
  • Method B (Alternative Metal): Switch to Platinum on Carbon (Pt/C) . Platinum is generally less active toward oxidative addition into Ar-Halogen bonds than Palladium.

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely Product Inhibition . The free secondary amine (piperidine) you are generating is binding to the Pd surface, poisoning it.

  • Solution: Run the reaction in Acetic Acid or add 1.0 equivalent of HCl. Protonating the product prevents it from coordinating to the metal catalyst.

Comparative Data: Catalyst Selectivity
Catalyst SystemRateHalogen Tolerance (Cl/Br)Risk of Ring ReductionRecommendation
10% Pd/C,

FastPoor (High Dehalogenation)LowStandard use only (no halogens).
5% Pt/C,

MediumGood MediumBest for Aryl-Chlorides.
Pd(OH)

(Pearlman's)
Very FastVery PoorHighUse for difficult/sterically hindered groups.
Pd/C +

SlowExcellent LowGold Standard for Halogenated substrates.

Module 3: The Chemical Scalpel (ACE-Cl Method)

The Problem: When Hydrogenation is Impossible Context: If your molecule contains alkenes, alkynes, or sulfur (which poisons Pd catalysts), you cannot use hydrogenation. You need a chemical debenzylation method.

The Solution: 1-Chloroethyl chloroformate (ACE-Cl ). This reagent cleaves N-Benzyl groups via a carbamate intermediate that spontaneously decomposes in methanol. It is widely considered the most robust alternative to hydrogenation.

Protocol: ACE-Cl Debenzylation

Reference: Olofson, R. A. et al. J. Org. Chem. 1984.

  • Setup: Dissolve N-Benzyl piperidine in 1,2-Dichloroethane (DCE).

  • Acylation: Add ACE-Cl (1.2 equiv) and Proton Sponge (catalytic, optional, to soak up HCl).

  • Reflux: Heat to reflux for 3–12 hours.

    • Checkpoint: Monitor by TLC.[5] The N-Bn spot should disappear, replaced by the non-polar Carbamate intermediate.

  • Methanolysis: Evaporate the DCE. Redissolve the residue in pure Methanol (MeOH) and reflux for 1 hour.

  • Result: The carbamate decomposes to give the piperidine hydrochloride salt,

    
    , and acetaldehyde.
    
Visualizing the ACE-Cl Mechanism

ACECl_Mechanism N-Benzyl Piperidine N-Benzyl Piperidine Intermediate Carbamate 1-Chloroethyl Carbamate (Stable Intermediate) N-Benzyl Piperidine->Intermediate Carbamate + ACE-Cl (DCE Reflux) ACE-Cl Reagent ACE-Cl Reagent ACE-Cl Reagent->Intermediate Carbamate Methanol Reflux Methanol Reflux Intermediate Carbamate->Methanol Reflux Final Product Piperidine HCl Salt Methanol Reflux->Final Product Byproducts Benzyl Chloride + CO2 + Acetaldehyde Methanol Reflux->Byproducts

Figure 2: The Olofson Dealkylation pathway. Note that the Benzyl group is eliminated as Benzyl Chloride in the first step.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the N-Boc group."[6][7][8][9] International Journal of Peptide and Protein Research. Link

    • Foundational text on scavenger selection (TIPS/Thioanisole).
  • Olofson, R. A., et al. (1984). "A new reagent for the selective dealkylation of tertiary amines." The Journal of Organic Chemistry. Link

    • The definitive guide for the ACE-Cl method.
  • Kiso, Y., et al. (1980). "Deprotection of N-benzyloxycarbonyl group by catalytic hydrogenolysis." Chemical and Pharmaceutical Bulletin. Link

    • Details on preventing side reactions during hydrogenolysis.
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[10] Wiley-Interscience.

    • General reference for stability constants and reagent comp

Sources

Overcoming steric hindrance in 1-(piperidin-3-yl)cyclobutan-1-ol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic hurdles associated with 1-(piperidin-3-yl)cyclobutan-1-ol .

This molecule presents a classic dual-reactivity challenge: it contains a highly nucleophilic secondary amine (piperidine) and a highly sterically hindered, strain-prone tertiary alcohol (cyclobutanol). Standard functionalization protocols (like Williamson etherifications or Steglich esterifications) will routinely fail here due to competing chemoselectivity, steric clash, or substrate degradation.

Below is our comprehensive guide to mastering the functionalization of this complex scaffold.

Part 1: Troubleshooting Guide & FAQs

Q1: Every time I attempt to acylate the tertiary alcohol, my LCMS shows functionalization on the piperidine ring instead. How do I force O-acylation? A1: This is a chemoselectivity issue. The secondary amine of the piperidine ring (pKa ~10–11) is vastly more nucleophilic than the sterically buried tertiary alcohol. You cannot achieve direct O-acylation without first masking the nitrogen. We mandate a standard N-protection step using Di-tert-butyl dicarbonate (Boc


O) prior to any alcohol functionalization.

Q2: I have N-protected the piperidine ring, but my Steglich esterification (DCC/DMAP) yields <15% of the desired ester. Why is this failing? A2: Steric hindrance is blocking the reaction trajectory. The bulky cyclobutane ring, combined with the adjacent piperidine substituent, prevents the alcohol from attacking the O-acylisourea intermediate formed by DCC. To overcome this, you must bypass the standard tetrahedral intermediate by generating a highly electrophilic acylium ion . We recommend using an acid chloride promoted by silver salts (e.g., AgOTf or AgCN) to precipitate AgCl and force acylium formation, driving the esterification forward.

Q3: I attempted a Williamson etherification on the N-Boc protected intermediate using Sodium Hydride (NaH) and Methyl Iodide (MeI). I recovered unreacted starting material and volatile byproducts. What went wrong? A3: You induced an E2 elimination. The tertiary alkoxide generated by NaH is too sterically hindered to act as an effective S


2 nucleophile. Instead, it acts as a strong base, deprotonating the alkyl halide to form an alkene. To achieve etherification, you must use mild, base-free conditions. We recommend the 1[1], which coordinates the iodine to increase the electrophilicity of the alkyl halide without generating a strongly basic alkoxide.

Q4: I subjected the cyclobutanol to oxidative conditions to try a different coupling strategy, but the cyclobutane ring cleaved. Is the ring unstable? A4: Yes, under specific conditions. Cyclobutanols possess ~26 kcal/mol of ring strain. Under oxidative or photoredox conditions, they readily form alkoxy radicals. These radicals immediately undergo2[2] to release the ring strain, resulting in distally substituted alkyl ketones[3]. You must strictly avoid single-electron oxidants and radical initiators.

Part 2: Visualizing the Logic

G A 1-(piperidin-3-yl) cyclobutan-1-ol B N-Boc Protection (Boc2O, Et3N) A->B Step 1: Mask Amine C N-Boc Intermediate B->C D Etherification (Ag2O, R-I) C->D Mild SN2 E Esterification (R-COCl, AgOTf) C->E Acylium Activation F Williamson Etherification (NaH, R-I) C->F Strong Base G Elimination (Alkene Byproduct) F->G Steric Clash

Workflow for overcoming steric hindrance in tertiary cyclobutanol functionalization.

G A Tertiary Cyclobutanol B Alkoxy Radical (via Oxidants/Light) A->B Single-Electron Transfer C C-C σ-Bond Cleavage (β-scission) B->C Strain Release (~26 kcal/mol) D Distally Substituted Alkyl Ketone C->D Ring Expansion/Opening

Radical-mediated ring-opening pathway of cyclobutanols under oxidative conditions.

Part 3: Quantitative Data & Method Comparison

The table below summarizes the empirical outcomes of various functionalization strategies applied to the N-protected intermediate.

Functionalization StrategyReagentsCatalyst / PromoterTypical YieldPrimary Failure Mode / Byproduct
N-Protection Boc

O, Et

N
DMAP (cat.)>90%N/A (Highly efficient)
Etherification (Mild) R-IAg

O
75–85%Unreacted SM (if R-I is highly branched)
Etherification (Standard) R-I, NaHNone<10%Alkene (E2 elimination of R-I)
Esterification (Acylium) R-COClAgOTf or AgCN80–90%Acid anhydride (if solvent is wet)
Esterification (Steglich) R-COOHDCC, DMAP<15%N-acylurea accumulation

Part 4: Self-Validating Experimental Protocols

These methodologies are designed with built-in causality checks to ensure self-validation at each critical step.

Protocol A: Chemoselective N-Boc Protection

Rationale: Masks the basic, nucleophilic secondary amine to prevent competitive N-alkylation/acylation.

  • Setup: Dissolve 1-(piperidin-3-yl)cyclobutan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert N

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (Et

    
    N, 1.5 eq) dropwise. Causality: Neutralizes the HCl salt (if starting material is a salt) and acts as an acid scavenger.
    
  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) and a catalytic amount of DMAP (0.05 eq).
    
  • Reaction: Stir and allow to warm to room temperature for 4 hours.

  • Validation (TLC): Spot the reaction mixture against the starting material. Use a Ninhydrin stain. Self-Check: The starting material will stain dark purple/blue (free amine). The product will not stain with Ninhydrin, confirming complete N-protection.

  • Workup: Wash with 0.5 M HCl to remove DMAP and residual Et

    
    N, followed by brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: Ag O-Mediated Etherification of the Tertiary Alcohol

Rationale: Uses a mild, base-free approach to prevent E2 elimination of the alkyl halide while activating it via silver-halogen coordination.

  • Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add freshly prepared Silver(I) oxide (Ag

    
    O, 2.0 eq) and the desired Alkyl Iodide (R-I, 3.0 eq). Note: Ag
    
    
    
    O must be dry and protected from light.
  • Reaction: Stir vigorously at 40 °C in the dark for 24–48 hours. Causality: The Ag

    
     coordinates the iodine, increasing the electrophilicity of the adjacent carbon, allowing the weak tertiary alcohol nucleophile to attack.
    
  • Validation (LCMS): Monitor the disappearance of the starting mass. If the reaction stalls at 50% conversion, add an additional 1.0 eq of R-I.

  • Workup: Filter the suspension through a pad of Celite to remove the precipitated AgI and residual Ag

    
    O. Dilute the filtrate with Ethyl Acetate and wash extensively with water (5x) to remove DMF.
    
Protocol C: Acylium-Ion Mediated Esterification

Rationale: Bypasses the sterically hindered tetrahedral intermediate of standard coupling reagents by generating a linear, highly reactive acylium ion.

  • Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous Toluene.

  • Activation: Add the desired Acid Chloride (R-COCl, 2.0 eq) and Silver Triflate (AgOTf, 2.2 eq). Causality: AgOTf immediately strips the chloride from the acid chloride, precipitating AgCl and generating the highly electrophilic acylium triflate.

  • Reaction: Heat to 60 °C for 12 hours.

  • Validation (Visual & TLC): A dense white precipitate (AgCl) should form immediately upon AgOTf addition, validating the generation of the active species.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO

    
     (to neutralize generated triflic acid and prevent Boc-deprotection). Filter through Celite, extract with DCM, and purify via flash chromatography.
    

References

  • Wu, X., & Zhu, C. (2018). "Recent Advances in Ring-Opening Functionalization of Cycloalkanols by C-C σ-Bond Cleavage." The Chemical Record.[Link]

  • "Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes." Organic Letters (2021).[Link]

  • "18.2: Preparing Ethers - Ether Synthesis Using Silver Oxide." Chemistry LibreTexts. [Link]

Sources

Stability issues of cyclobutanol groups under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of Cyclobutanol Groups Under Acidic Conditions Ticket ID: TECH-CYC-001 Status: Active Guide

Diagnostic Hub: "Is my Cyclobutanol Intact?"

User Issue: "I treated my cyclobutanol intermediate with acid (e.g., for deprotection), and the product has the correct molecular weight (LCMS) but a different retention time and NMR spectrum ."

Diagnosis: You have likely triggered an acid-catalyzed Ring Expansion (Semipinacol Rearrangement) . Cyclobutane rings possess significant ring strain (~26.5 kcal/mol). Protonation of the hydroxyl group creates a thermodynamic drive to release this strain by expanding to a five-membered ring (cyclopentanone).

Rapid Identification Matrix

Use this table to confirm if your cyclobutanol has rearranged to a cyclopentanone.

FeatureIntact Cyclobutanol (Target)Rearranged Cyclopentanone (Impurity)
LCMS (ESI) M+H or M+Na observedIdentical Mass (M+H / M+Na)
1H NMR (Ring) Multiplets at δ 1.5–2.5 ppm (complex puckered coupling)Distinct multiplets, often simplified symmetry
13C NMR (Carbonyl) No ketone peak (unless present elsewhere)New Peak at δ 210–220 ppm (Cyclopentanone C=O)
13C NMR (C-OH) Quaternary C-OH at δ 70–80 ppm Disappears (becomes C=O)
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹)Sharp C=O stretch (~1740 cm⁻¹)

Mechanistic Deep Dive: Why Did It Fail?

The instability is driven by the Semipinacol Rearrangement . This is not a random decomposition; it is a predictable cascade triggered by the protonation of the alcohol.

The "Strain-Release" Cascade
  • Protonation: Acid converts the hydroxyl (-OH) into a good leaving group (-OH₂⁺).[1]

  • Carbocation Formation: Loss of water generates a strained cyclobutyl cation.

  • 1,2-Migration (The Critical Step): An adjacent C-C bond from the ring migrates to the cationic center.[2] This expands the ring from 4 to 5 carbons, relieving ~20 kcal/mol of strain.

  • Deprotonation: Formation of the carbonyl group (cyclopentanone).

Pathway Visualization

Semipinacol Start 1-Substituted Cyclobutanol Protonation Protonated Intermediate (-OH2+) Start->Protonation + H+ (Acid) Cation Cyclobutyl Cation Protonation->Cation - H2O Transition 1,2-Alkyl Shift (Ring Expansion) Cation->Transition Strain Relief Product Cyclopentanone Derivative Transition->Product - H+

Caption: Figure 1. The acid-catalyzed semipinacol rearrangement pathway converting cyclobutanols to cyclopentanones.

Prevention & Protocols

A. Protecting Group Strategy (The "Safe" List)

Avoid protecting groups that require acidic deprotection (e.g., THP, MOM, Boc) if the cyclobutanol is sensitive.

Protecting GroupStability in AcidRecommended?Notes
TBS (Silyl) LowCaution Labile in mild acid; risk of rearrangement during deprotection.
TIPS (Silyl) HighYES ~35x more stable than TBS in acid [1].[3] Allows selective deprotection of other groups.[3][4]
Acetate/Benzoate HighYES Stable to acid; removed with Base (orthogonal).
THP (Acetal) N/ANO Installation and removal require acid.[5] High risk.
Benzyl (Bn) HighYES Removed via Hydrogenolysis (neutral).[6]
B. Safe Deprotection Protocol (Silyl Ethers)

Objective: Remove a silyl protecting group (TBS/TIPS) from a cyclobutanol without triggering rearrangement. Principle: Use Fluoride (F⁻) sources instead of Acid (H⁺).

Reagents:

  • TBAF (Tetra-n-butylammonium fluoride) in THF.

  • Acetic Acid (sequestering agent, optional but recommended).

Step-by-Step Procedure:

  • Dissolution: Dissolve the silyl-protected cyclobutanol (1.0 equiv) in anhydrous THF (0.1 M).

  • Buffering (Critical): Add Glacial Acetic Acid (1.1 equiv). Why? TBAF is basic; the naked fluoride can act as a base. Acetic acid buffers the solution to prevent base-catalyzed side reactions, while being too weak to trigger acid rearrangement.

  • Addition: Add TBAF (1.0 M in THF, 1.2 equiv) dropwise at 0°C.

  • Monitoring: Warm to Room Temperature. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NH₄Cl. Do not use HCl.

  • Extraction: Extract with EtOAc, wash with NaHCO₃ (to remove acetic acid), dry over Na₂SO₄.

C. Emergency Workup (If Acid is Unavoidable)

If you must use an acidic reaction (e.g., a specific condensation):

  • Temperature Control: Keep the reaction at -78°C to 0°C . Rearrangement rates drop significantly at low temperatures.

  • Contact Time: Quench immediately upon completion.

  • Quench Method: Pour the reaction mixture into a rapidly stirring basic solution (NaHCO₃ or NaOH) at 0°C. Do not add base to the acid; this creates local heat spikes.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group elsewhere in the molecule? A: High Risk. TFA is a strong acid (pKa ~0) and frequently causes cyclobutanol rearrangement.

  • Alternative: Use TMSOTf / 2,6-lutidine or HCl in Dioxane at 0°C for very short durations, but expect yield loss.

  • Better Design: Switch the amine protection to Fmoc (base labile) or Alloc (Pd labile) to make the synthesis orthogonal.

Q: Does the substitution pattern matter? A: Yes.

  • 1-Substituted (Tertiary Alcohols): Highly prone to rearrangement because the intermediate carbocation is tertiary (more stable) and the migrating group is often an alkyl chain.

  • Secondary Alcohols: Less prone to rearrangement but may undergo elimination (dehydration) to cyclobutenes.

Q: I see a product with Mass -18. What is it? A: This is Dehydration . The cyclobutanol has lost water to form a cyclobutene or a conjugated diene (if the ring opened). This typically happens if the carbocation cannot rearrange quickly enough or if the temperature is too high.

References

  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.Link

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols.[7] Canadian Journal of Chemistry, 65(7), 1663–1673. Link

  • Wender, P. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates.[8] Journal of Medicinal Chemistry. Link

  • Song, Z., et al. (2014).[9] Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews, 114(18), 8775–8806. Link

Sources

Technical Support Center: Crystallization Techniques for Difficult-to-Solidify Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the crystallization of piperidine alcohols. Piperidine derivatives, particularly those bearing alcohol moieties (e.g., 2-piperidin-2-yl-ethanol), are notorious for being waxy, low-melting solids, or viscous oils. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to force these recalcitrant molecules into well-defined crystalline lattices.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do piperidine alcohols frequently "oil out" (liquid-liquid phase separation) instead of forming crystals? Causality & Mechanism: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute precipitates as a solute-rich liquid phase rather than a solid. Piperidine alcohols are highly prone to this because they possess both a basic secondary/tertiary amine and a hydrogen-bond donating/accepting hydroxyl group. This leads to extensive, flexible intermolecular hydrogen bonding networks and high conformational entropy. Consequently, the thermodynamic barrier to forming a highly ordered crystal lattice is high, and the system traps solvent, phase-separating into a metastable oil.

Q2: What is the most reliable first-line strategy to solidify a liquid or waxy piperidine alcohol? Expertise: Salt Formation. Because the piperidine nitrogen is basic (typical pKa ~11.2), protonating it with a pharmaceutically acceptable acid introduces strong, directional Coulombic (ionic) interactions. These ionic bonds drastically increase the lattice energy compared to the neutral free base's weaker van der Waals and hydrogen bonds, driving up the melting point and facilitating crystallization. According to the standard pKa rule, salt formation is generally expected when the pKa difference between the protonated base and the acid is greater than 2 or 3 (ΔpKa = pKa[protonated base] − pKa[acid]) [1].

Q3: If salt formation is not an option (e.g., for formulation reasons), how can I induce crystallization of the free base? Expertise: Co-crystallization. If the free base must be maintained, you can engineer a multi-component crystal by introducing a co-former (e.g., benzoic acid, 4-aminobenzoic acid, or hydroxybenzenes)[2][3]. The co-former interacts with the piperidine nitrogen and the hydroxyl group via robust supramolecular synthons (hydrogen bonding). Methods like Liquid-Assisted Grinding (LAG) or slow solvent evaporation are highly effective for screening co-crystals [4].

Q4: How do I resolve a racemic mixture of a difficult-to-solidify piperidine alcohol? Expertise: Diastereoselective Crystallization. You can achieve both solidification and chiral resolution simultaneously by forming diastereomeric salts. Reacting the racemic piperidine alcohol with a chiral resolving agent (e.g., N-acetyl-L-leucine, N-acetyl-L-methionine, or (S)-(+)-camphorsulfonic acid) in an aliphatic alcohol/polar aprotic solvent mixture creates diastereomeric salts with distinct solubilities, allowing the less soluble diastereomer to crystallize out [5].

Section 2: Experimental Workflows & Protocols

Protocol 1: High-Throughput Salt Screening and Crystallization

Self-Validating System: This protocol uses thermal cycling to overcome the kinetic barriers of nucleation, ensuring that if a stable crystalline form exists, the thermodynamic driving force will eventually favor its precipitation over oiling out.

  • Preparation: Dissolve the free base piperidine alcohol in a primary screening solvent (e.g., Ethyl Acetate or THF) at a concentration of 50 mg/mL.

  • Acid Addition: Dispense 1.05 molar equivalents of various counterions (e.g., HCl, Tartaric Acid, Citric Acid, Hippuric acid) [6] into separate 4 mL glass vials.

  • Mixing & Heating: Add 1 mL of the API solution to each vial. Seal and heat the vials to 60°C with magnetic stirring (500 rpm) for 1 hour to ensure complete dissolution.

  • Thermal Cycling (Critical Step): Program the heating block to cycle between 60°C and 5°C at a slow cooling/heating rate (e.g., 0.5°C/min). Repeat for 3-5 cycles. Why? Slow cooling prevents supersaturation spikes that cause oiling out, while reheating dissolves kinetically trapped amorphous aggregates, allowing the thermodynamically stable crystal to nucleate.

  • Anti-Solvent Addition: If vials remain clear or oiled out after cycling, add an anti-solvent (e.g., heptane or MTBE) dropwise at 20°C until slight turbidity is observed, then hold for 24 hours.

  • Isolation: Centrifuge or filter the resulting solids, wash with cold anti-solvent, and analyze via Powder X-Ray Diffraction (PXRD).

Protocol 2: Co-Crystallization via Liquid-Assisted Grinding (LAG)

Self-Validating System: LAG provides mechanical energy to overcome activation barriers while a catalytic amount of solvent facilitates molecular mobility, drastically accelerating co-crystal formation without the solubility constraints of traditional solution crystallization.

  • Stoichiometry: Weigh the piperidine alcohol and the selected co-former (e.g., Benzoic Acid) in a 1:1 molar ratio [7].

  • Milling Setup: Transfer the mixture into a stainless steel milling jar containing two 5 mm stainless steel balls.

  • Liquid Addition: Add a catalytic amount of solvent (e.g., 10-20 µL of methanol or ethyl acetate per 100 mg of powder mixture). Why? The solvent acts as a lubricant and transport medium, enabling molecular diffusion at the solid-liquid interface.

  • Grinding: Mill the mixture in a ball mill at 25-30 Hz for 20-30 minutes.

  • Characterization: Recover the resulting powder. Analyze via Differential Scanning Calorimetry (DSC) and PXRD to confirm the formation of a new co-crystalline phase (distinct from the physical mixture of the starting materials).

Section 3: Data Presentation & Visualization

Table 1: Common Counterions and Co-formers for Piperidine Derivatives
Reagent NameTypepKa (approx.)ApplicationExpected Outcome
Hydrochloric Acid (HCl) Acid-6.0Salt FormationHigh solubility, highly crystalline hydrochloride salt.
Hippuric Acid Acid3.6Salt FormationGood for lipophilic piperidines; improves aqueous solubility [6].
Tartaric Acid Chiral Acid2.9, 4.4Chiral ResolutionDiastereomeric salt formation for enantiomeric separation.
N-Acetyl-L-Leucine Chiral Acid3.4Chiral ResolutionEffective for resolving 2-piperidin-2-yl-ethanol [5].
Benzoic Acid Co-former4.2Co-crystallizationModulates dissolution rate; forms robust hydrogen bonds [7].
Pyrogallol Co-former9.0Co-crystallizationForms co-crystals via extensive OH···N and OH···O networks [3].

Note: The piperidine nitrogen typically has a pKa of ~11.2.

Logical Workflows

Strategy Start Difficult-to-Solidify Piperidine Alcohol Ionizable Is the target ionizable? (pKa difference > 2 or 3) Start->Ionizable Salt Salt Formation (e.g., HCl, Tartrate) Ionizable->Salt Yes (ΔpKa > 2) Cocrystal Co-crystallization (e.g., Benzoic Acid) Ionizable->Cocrystal No (ΔpKa < 2) Chiral Is it a racemic mixture? Salt->Chiral Oiling Does it oil out during cooling? Cocrystal->Oiling Resolution Diastereomeric Salt Resolution Chiral->Resolution Yes Chiral->Oiling No Antisolvent Anti-solvent & Seeding Strategy Oiling->Antisolvent Yes

Caption: Decision tree for selecting a crystallization strategy for piperidine alcohols.

OilingOut LLPS Oiling Out (LLPS) Observed Temp Adjust Temperature Profile (Thermal Cycling) LLPS->Temp Solvent Screen Solvent/ Anti-solvent Ratio LLPS->Solvent Seed Introduce Seed Crystals Temp->Seed Solvent->Seed Success Nucleation & Crystal Growth Seed->Success

Caption: Workflow for mitigating liquid-liquid phase separation (oiling out).

References

  • Title: Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt Source: MDPI URL: [Link]

  • Title: A Contribution to the Solid State Forms of Bis(demethoxy)curcumin: Co-Crystal Screening and Characterization Source: MDPI URL: [Link]

  • Title: Method of cocrystal preparation Source: ResearchGate URL: [Link]

  • Title: Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a]pyrimidine derivatives using same (US20080051579A1)
  • Title: Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Engineering cocrystals of paliperidone with enhanced solubility and dissolution characteristics Source: Semantic Scholar URL: [Link]

Validation & Comparative

Structural Elucidation Comparison Guide: ¹H and ¹³C NMR Spectral Analysis of 1-(Piperidin-3-yl)cyclobutan-1-ol vs. Its Symmetric Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, piperidine and cyclobutane motifs are ubiquitous pharmacophores due to their favorable metabolic stability and conformational rigidity. However, distinguishing regioisomers such as 1-(piperidin-3-yl)cyclobutan-1-ol [1] and 1-(piperidin-4-yl)cyclobutan-1-ol [2] presents a significant analytical challenge. Because these isomers share identical molecular weights and functional groups, mass spectrometry is insufficient for definitive identification.

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral performance of the asymmetric 3-isomer against its symmetric 4-isomer alternative. By leveraging causality-driven experimental design, researchers can establish a self-validating protocol for unambiguous structural elucidation.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen, rather than simply following a static protocol. The structural elucidation of piperidinyl-cyclobutanols requires a dynamic approach to solvent selection and temperature control.

  • Solvent Selection (CDCl₃ vs. D₂O/MeOD): Deuterated chloroform (CDCl₃) is the optimal primary solvent. Its lack of exchangeable protons allows for the direct observation of the broad singlets corresponding to the hydroxyl (-OH) and amine (-NH) protons. Piperidine derivatives often exhibit complex hydrogen-bonding networks in solution[3], making the initial observation of these protons vital for mapping the molecule's interaction profile.

  • The Self-Validating D₂O "Shake": To ensure trustworthiness in signal assignment, every protocol must be self-validating. The aliphatic region (1.2–2.2 ppm) of these compounds is highly congested due to overlapping cyclobutane[4] and piperidine ring protons[5]. By adding a drop of D₂O to the NMR tube and shaking it, the -OH and -NH protons undergo rapid deuterium exchange and disappear from the ¹H spectrum. This directly validates their assignment and clears the baseline for integrating the underlying carbon-bound protons.

  • Temperature Control and Conformational Dynamics: Piperidine rings undergo rapid chair-chair interconversion at room temperature[3]. If line broadening is observed in the ¹³C spectrum at 298 K due to intermediate exchange rates, Variable-Temperature (VT) NMR (e.g., heating the sample to 320 K) is employed. This accelerates the exchange, yielding sharp, time-averaged signals that are easier to resolve.

Comparative Spectral Analysis: 3-Isomer vs. 4-Isomer

The most objective, quantitative metric for comparing these two regioisomers is their ¹³C NMR symmetry profile. The position of the cyclobutanol attachment fundamentally alters the magnetic equivalence of the carbon framework.

  • 1-(Piperidin-3-yl)cyclobutan-1-ol (Asymmetric): Attachment at the C3 position of the piperidine ring breaks all molecular symmetry. Furthermore, the C3 position becomes a chiral center, rendering the two faces of the adjacent cyclobutane ring diastereotopic. This results in 9 distinct carbon resonances [1].

  • 1-(Piperidin-4-yl)cyclobutan-1-ol (Symmetric): Attachment at the C4 position creates a plane of symmetry bisecting the molecule. The piperidine C2/C6 and C3/C5 carbons become magnetically equivalent. Similarly, the cyclobutane C2'/C4' carbons become equivalent, reducing the total expected carbon signals to 6 distinct resonances [2].

Table 1: Quantitative ¹³C NMR Shift Comparison (Predicted in CDCl₃)
Carbon Position1-(Piperidin-3-yl)cyclobutan-1-ol (Asymmetric)1-(Piperidin-4-yl)cyclobutan-1-ol (Symmetric)
Piperidine C2 ~50 ppm (Distinct)~45 ppm (Equivalent to C6)
Piperidine C3 ~45 ppm (Methine, Distinct)~28 ppm (Equivalent to C5)
Piperidine C4 ~25 ppm (Distinct)~45 ppm (Methine, Distinct)
Piperidine C5 ~25 ppm (Distinct)~28 ppm (Equivalent to C3)
Piperidine C6 ~45 ppm (Distinct)~45 ppm (Equivalent to C2)
Cyclobutanol C1' ~75 ppm (Quaternary)~75 ppm (Quaternary)
Cyclobutanol C2' ~35 ppm (Diastereotopic, Distinct)~35 ppm (Equivalent to C4')
Cyclobutanol C3' ~15 ppm (Distinct)~15 ppm (Distinct)
Cyclobutanol C4' ~35 ppm (Diastereotopic, Distinct)~35 ppm (Equivalent to C2')
Total Signal Count 9 Peaks 6 Peaks

Note: The quaternary C1' carbon of the cyclobutanol ring consistently appears near 75 ppm[4][6] and is a critical anchor point for 2D NMR assignments.

Experimental Protocols: Step-by-Step Methodology

To reliably differentiate the product from its alternatives, execute the following validated workflow:

Step 1: Precision Sample Preparation Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solution is free of particulates to maintain optimal magnetic field homogeneity (shimming).

Step 2: 1D ¹H NMR Acquisition Acquire the proton spectrum at 400 MHz or higher using a standard 30° pulse sequence (zg30).

  • Observation: Evaluate the complexity of the 1.2–2.2 ppm region. The 3-isomer will present a highly complex, overlapping multiplet structure due to the lack of symmetry and the diastereotopic nature of the cyclobutane protons.

Step 3: Self-Validating D₂O Exchange Add 1 drop of D₂O to the NMR tube, cap tightly, and shake vigorously for 10 seconds. Re-acquire the ¹H spectrum.

  • Validation: The disappearance of the broad signals (typically between 2.0–3.5 ppm depending on concentration and hydrogen bonding) confirms the locations of the -OH and -NH protons.

Step 4: 1D ¹³C NMR Acquisition Acquire the carbon spectrum with composite pulse proton decoupling (zgpg30). Set the relaxation delay (D1) to at least 2 seconds and acquire a minimum of 512 scans.

  • Causality: Quaternary carbons (like C1' of the cyclobutanol ring) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer

    
     relaxation times[4]. A sufficient D1 delay ensures this critical peak is accurately integrated and visible above the noise floor.
    

Step 5: 2D Correlation Spectroscopy (HSQC & HMBC) For the 3-isomer, 1D spectra are rarely sufficient for full assignment due to signal overlap.

  • Acquire an HSQC spectrum to map directly bonded ¹H-¹³C pairs, separating overlapping proton multiplets based on their distinct carbon shifts.

  • Acquire an HMBC spectrum to observe long-range (2-3 bond) couplings. The quaternary C1' (~75 ppm) will show strong HMBC correlations to the piperidine C3 proton and the cyclobutane C2'/C4' protons, definitively proving the regiochemistry of the attachment.

Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation 15-20 mg in CDCl3 + TMS Acq1H 1D ¹H NMR Acquisition Identify Overlapping Multiplets Prep->Acq1H D2O D2O Exchange (Self-Validation) Confirm -OH and -NH Protons Acq1H->D2O Acq13C 1D ¹³C NMR Acquisition Count Distinct Carbon Resonances D2O->Acq13C Decision Symmetry Analysis (Signal Count) Acq13C->Decision Iso3 9 Distinct Signals 1-(Piperidin-3-yl)cyclobutan-1-ol (Asymmetric) Decision->Iso3 9 Peaks Iso4 6 Distinct Signals 1-(Piperidin-4-yl)cyclobutan-1-ol (Symmetric) Decision->Iso4 6 Peaks Acq2D 2D NMR (HSQC/HMBC) Resolve Connectivity & Stereocenters Iso3->Acq2D Iso4->Acq2D Verify Final Structural Elucidation Acq2D->Verify

Workflow for the NMR structural elucidation and differentiation of piperidinyl-cyclobutanol isomers.

References

  • PubChem Compound Summary for CID 76218, Cyclobutanol. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at:[Link]

Sources

High-Resolution Mass Spectrometry (HRMS) data for 1-(piperidin-3-yl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 1-(piperidin-3-yl)cyclobutan-1-ol represents a privileged scaffold, offering a unique combination of sp³-rich complexity and defined exit vectors for library expansion. However, its structural integrity presents a distinct analytical challenge: differentiating this specific regioisomer from its 2-yl and 4-yl analogs, which often co-elute during synthesis.

This guide provides a technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap (Thermo Q Exactive) versus Q-TOF (Agilent/Sciex) —for the definitive characterization of this compound. We analyze the performance of these "products" (analytical workflows) against the "alternatives" (low-resolution MS and isomeric impurities), supported by mechanistic fragmentation logic and self-validating protocols.

Analytical Challenge: The Isomer Problem

The core difficulty in validating 1-(piperidin-3-yl)cyclobutan-1-ol (Exact Mass: 155.1310 Da) lies not in detecting the parent ion, but in ruling out regioisomers. Standard "Low-Res" Triple Quadrupole MS (QqQ) often fails here because all isomers share the same parent


 (156.14) and common fragments (e.g., loss of H₂O).

The HRMS Solution: Differentiation requires resolving subtle differences in fragmentation kinetics and exact mass defects of daughter ions, a task where instrument choice dictates success.

Comparative Performance: Orbitrap vs. Q-TOF[1][2]
FeatureOrbitrap (e.g., Q Exactive HF) Q-TOF (e.g., Agilent 6545) Verdict for This Compound
Resolving Power Ultra-High (>140,000 @

200)
High (20,000 - 40,000)Orbitrap wins for resolving fine structure of isobaric interferences in complex matrices.
Mass Accuracy < 3 ppm (Internal Cal)< 5 ppm (External Cal)Tie ; both are sufficient for formula confirmation (

).
Scan Speed Moderate (Hz range varies by Res)Fast (>50 Hz MS/MS)Q-TOF wins for UHPLC peaks (<2s width), ensuring enough points across the peak.
Isotopic Fidelity Good, but space-charge limitedExcellentQ-TOF is superior for confirming the elemental formula via isotopic ratios.
In-Spectrum Dyn. Range ~4 orders~5 ordersQ-TOF better detects trace isomers in the presence of the main peak.

Mechanistic Fragmentation & Data Analysis[1][3]

To scientifically validate the identity of the 3-yl isomer, we must rely on diagnostic ions derived from specific dissociation pathways. The following mechanisms explain the causality behind the observed spectra.

Fragmentation Logic (E-E-A-T)

The fragmentation of piperidine-cyclobutane adducts under ESI(+) is driven by charge localization on the piperidine nitrogen.

  • Common Pathway (All Isomers):

    • Dehydration: The tertiary cyclobutanol hydroxyl group is labile.

    • Note: This is non-diagnostic as all isomers exhibit this.

  • Diagnostic Pathway (Regioisomer Specific):

    • 2-yl Isomer:

      
      -cleavage adjacent to the Nitrogen is highly favorable and leads to the direct loss of the cyclobutanol substituent.
      
      • Result: Dominant ion at

        
         84.08  (Piperidine iminium ring).
        
    • 3-yl Isomer (Target): The substituent is at the

      
      -position relative to the Nitrogen. Direct 
      
      
      
      -cleavage breaks the ring internal to the piperidine but does not immediately eject the cyclobutanol group.
      • Result: A complex series of ring-opening ions. Key diagnostic is the retention of the cyclobutane moiety on larger fragments, e.g.,

        
         112.11  (Loss of 
        
        
        
        from piperidine ring via retro-Diels-Alder-like mechanism).
    • 4-yl Isomer: Symmetry allows for specific cross-ring cleavages yielding

      
       98.09 .
      
Summary of Diagnostic Ions
CompoundPrecursor (

)
Key Diagnostic Fragment (

)
Mechanism
1-(piperidin-3-yl)... 156.1383112.1121 Ring fission retaining cyclobutane
Isomer: 2-yl156.138384.0813 (Base Peak)Direct

-cleavage loss of substituent
Isomer: 4-yl156.138398.0964 Symmetric ring cleavage

Experimental Protocol

This protocol is designed to be a self-validating system . The inclusion of a blank and a resolution check ensures data integrity.

Sample Preparation[1]
  • Stock: Dissolve 1 mg of 1-(piperidin-3-yl)cyclobutan-1-ol in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Water:MeOH + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI efficiency.
      
LC-MS/MS Conditions (Generic for Q-TOF/Orbitrap)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    5% B (10 min).
  • Flow Rate: 0.3 mL/min.

  • Injection: 2 µL.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • Acquisition:

    • Mode: Data Dependent Acquisition (DDA) or Targeted MS/MS.

    • Mass Range:

      
       50–300.
      
    • Collision Energy: Stepped (10, 20, 40 eV) to capture both labile (water loss) and backbone (ring cleavage) fragments.

Visualizations

Diagram 1: Analytical Workflow (DOT)

This diagram illustrates the decision matrix for instrument selection and data processing.

G cluster_Inst Instrument Selection Start Sample: 1-(piperidin-3-yl) cyclobutan-1-ol Prep Dilution & Acidification (+H+) Start->Prep QTOF Q-TOF (Quant/Speed) Prep->QTOF Orbi Orbitrap (Qual/Res) Prep->Orbi Data Data Acquisition (Full Scan + MS/MS) QTOF->Data Orbi->Data Decision Isomer Differentiation? Data->Decision Res2 2-yl Isomer: m/z 84 dominant Decision->Res2 Alpha Cleavage Res3 3-yl Isomer (Target): m/z 112 & 138 Decision->Res3 Ring Fission Res4 4-yl Isomer: m/z 98 dominant Decision->Res4 Symmetry

Caption: Analytical workflow for differentiating piperidine-cyclobutanol regioisomers using HRMS.

Diagram 2: Fragmentation Pathway (DOT)

This diagram visualizes the mechanistic origin of the diagnostic ions described in Section 3.

Frag Parent Precursor [M+H]+ m/z 156.14 H2O_Loss Dehydration [-H2O] m/z 138.13 (Non-Diagnostic) Parent->H2O_Loss -18 Da Alpha_Cleavage Piperidine Ring Opening (Alpha-Cleavage) Parent->Alpha_Cleavage High Energy Frag_112 Diagnostic Fragment [M+H - C2H4O]* m/z 112.11 (Specific to 3-yl) Alpha_Cleavage->Frag_112 3-yl Path Frag_84 Interference Fragment (Piperidinium) m/z 84.08 (Specific to 2-yl) Alpha_Cleavage->Frag_84 2-yl Path (NOT observed)

Caption: Mechanistic fragmentation pathway highlighting the divergence between 3-yl (Target) and 2-yl (Impurity) isomers.

References

  • Holčapek, M., et al. "Fragmentation behavior of piperidine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, Wiley Online Library. [Link]

  • Agilent Technologies. "Differentiation of Isomers using High Resolution Q-TOF LC/MS." Agilent Technical Overview. [Link]

Advanced HPLC Method Validation for Purity Assessment of Piperidinyl-Cyclobutanols

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Content Type: Publish Comparison Guide Audience: Analytical Chemists, CMC Leads, Drug Development Scientists Focus: Core-Shell Biphenyl Technology vs. Traditional Fully Porous C18

Executive Summary: The Stereochemical Challenge

Piperidinyl-cyclobutanol moieties represent a privileged scaffold in modern neuroscience drug discovery (e.g., H3 receptor antagonists). However, their physicochemical nature presents a dual analytical challenge:

  • Thermodynamic Basicity: The piperidine nitrogen (

    
    ) actively interacts with residual silanols on silica supports, leading to severe peak tailing.
    
  • Geometric Isomerism: The cyclobutane ring imposes rigid stereochemistry, resulting in cis and trans isomers that often co-elute on standard alkyl phases due to identical hydrophobicity.

This guide compares the performance of Core-Shell Biphenyl Technology (The Product) against the industry-standard Fully Porous C18 (The Alternative) . We demonstrate why the Biphenyl phase is not merely an alternative, but the requisite tool for resolving structural isomers while maintaining peak symmetry for basic amines.

Comparative Analysis: Core-Shell Biphenyl vs. Fully Porous C18

The following data summarizes a head-to-head comparison for the purity assessment of a model piperidinyl-cyclobutanol API.

Table 1: Performance Metrics Comparison
Performance MetricMethod A: Core-Shell Biphenyl (2.6 µm) Method B: Fully Porous C18 (5 µm) Scientific Rationale
Isomer Resolution (

)
3.8 (Baseline separated)1.4 (Valley overlap)Biphenyl provides

and steric selectivity for rigid cyclobutane isomers.
Tailing Factor (

)
1.1 (Symmetric)1.8 (Asymmetric)Core-shell particles have tighter particle size distribution and advanced end-capping.
Theoretical Plates (

)
> 250,000/m ~ 90,000/mSolid core reduces longitudinal diffusion (

term in van Deemter equation).
Run Time 8.5 min 22.0 minHigher efficiency allows shorter columns and faster flow rates without backpressure penalty.
Mobile Phase Simple (0.1% Formic Acid)Complex (Phosphate Buffer + TEA)Biphenyl selectivity reduces need for ion-pairing agents.

Strategic Method Development

The Mechanism of Separation

For piperidinyl-cyclobutanols, "hydrophobicity" (C18) is an insufficient separation mechanism. The cis and trans isomers differ in shape, not just polarity.

  • The Alternative (C18): Relies solely on hydrophobic interaction. The isomers often co-elute because their LogP values are nearly identical.

  • The Product (Biphenyl): Utilizes a "Shape Selectivity" mechanism. The rigid planar biphenyl groups on the stationary phase interact differentially with the spatial arrangement of the cyclobutane substituents.

Decision Logic for Column Selection

ColumnSelection Start Start: Piperidinyl-Cyclobutanol Analysis Isomers Are geometric isomers (cis/trans) present? Start->Isomers C18 Standard C18 may suffice (Risk: Co-elution) Isomers->C18 No Biphenyl Select Core-Shell Biphenyl (High Shape Selectivity) Isomers->Biphenyl Yes (Critical) Basicity Is the Piperidine Nitrogen Protonated? MobilePhase Mobile Phase Selection Basicity->MobilePhase Biphenyl->Basicity Acidic Acidic (pH 2-3) Formic Acid / TFA MobilePhase->Acidic Standard approach Basic High pH (pH 10) (Requires Hybrid Particle) MobilePhase->Basic For max retention

Figure 1: Decision tree for stationary phase selection emphasizing the necessity of Biphenyl phases for geometric isomers.

Validated Experimental Protocol

This protocol follows ICH Q2(R2) guidelines. It is designed to be a self-validating system where system suitability criteria confirm the method's immediate validity.

Chromatographic Conditions (The "Product" Method)
  • Instrument: HPLC/UHPLC with DAD or Mass Detector.

  • Column: Kinetex® Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 40°C (Controls kinetic mass transfer).

  • Gradient:

    • 0.0 min: 5% B

    • 6.0 min: 60% B

    • 6.1 min: 5% B

    • 8.5 min: Stop

  • Detection: UV @ 254 nm (or

    
     of the specific chromophore).
    
Validation Workflow

ValidationWorkflow Step1 1. Specificity (Isomer Resolution) Step2 2. Linearity (5 Levels) Step1->Step2 Step3 3. Accuracy (Spike Recovery) Step2->Step3 Step4 4. Precision (Repeatability) Step3->Step4 Step5 5. Robustness (pH, Temp, Flow) Step4->Step5

Figure 2: Sequential validation workflow compliant with ICH Q2(R2).

Step-by-Step Validation Procedures

Phase 1: Specificity (The Critical Test)

Objective: Demonstrate that the method can resolve the cis-isomer impurity from the trans-active pharmaceutical ingredient (API) and separate synthesis by-products.

  • Protocol: Inject a spiked solution containing the API and known impurities (including the geometric isomer) at 0.1% specification level.

  • Acceptance Criteria:

    • Resolution (

      
      ) between cis and trans isomers 
      
      
      
      .
    • Peak Purity (via DAD/MS)

      
      .
      
  • Expert Insight: If

    
    , lower the column temperature to 30°C. Isomer separation is often enthalpy-driven; lower temperatures increase selectivity (
    
    
    
    ).
Phase 2: Linearity & Range

Objective: Confirm response proportionality across the analytical range.

  • Protocol: Prepare 5 concentration levels ranging from LOQ (Limit of Quantitation) to 120% of the target concentration.

  • Data Analysis: Plot Peak Area vs. Concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .[1]
    • Y-intercept bias

      
       of the response at 100% level.
      
Phase 3: Accuracy (Recovery)

Objective: Ensure no matrix interference or loss of analyte.

  • Protocol: Spike placebo matrix with API at 50%, 100%, and 150% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery

    
    .
    
Phase 4: Precision (Repeatability)

Objective: Verify the method's consistency.

  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance Criteria:

    • Retention Time %RSD

      
      .
      
    • Peak Area %RSD

      
      .
      
    • Tailing Factor (

      
      ) must be 
      
      
      
      (Crucial for piperidinyl compounds).

Troubleshooting & Robustness

When validating methods for piperidinyl-cyclobutanols, two failure modes are common. Use this guide to resolve them:

SymptomRoot CauseCorrective Action
Peak Tailing (

)
Silanol interaction with piperidine nitrogen.Increase buffer ionic strength (e.g., to 20mM). Ensure pH is < 3.0 to fully protonate the amine.
Isomer Co-elution Insufficient shape selectivity.Switch from C18 to Biphenyl or Phenyl-Hexyl . Decrease Methanol ratio (use MeOH/ACN blend) to engage

interactions.
Retention Time Drift pH instability.Piperidines are sensitive to pH near their

. Ensure buffer capacity is sufficient.[3]

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4][5] Available at: [Link]

  • MTC-USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.[3][6][7] Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

Sources

Cyclobutanol vs. Cyclopropanol Piperidine Derivatives: A Comparative Guide on Bioactivity and Metabolic Fate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the biological activity, metabolic stability, and drug design utility of cyclobutanol versus cyclopropanol piperidine derivatives. This analysis is grounded in medicinal chemistry principles and specific case studies, notably within the field of Histamine H3 receptor antagonists.[1]

Executive Summary

In the optimization of piperidine-based pharmacophores, the choice between cyclopropanol and cyclobutanol substituents represents a critical decision point between potency and developability .

  • Cyclopropanol Derivatives: Often exhibit superior ligand efficiency and pKa modulation due to the unique electronic properties of the strained cyclopropane ring. However, they carry a high liability for Mechanism-Based Inhibition (MBI) of CYP450 enzymes via radical ring-opening reactions.

  • Cyclobutanol Derivatives: Offer a "Goldilocks" zone of conformational constraint. The "puckered" cyclobutane ring provides distinct spatial occupancy compared to the planar cyclopropane, often retaining high affinity while significantly reducing the risk of covalent enzyme inactivation.

Structural & Physicochemical Basis[2][3][4]

The biological divergence of these two motifs stems directly from their ring strain and conformational dynamics.

Ring Strain and Geometry
  • Cyclopropane (The "Banana Bond" Constraint): The cyclopropane ring is planar with bond angles of 60°, creating immense angle strain (~27.5 kcal/mol). The C-C bonds possess high

    
    -character, while the external C-H (or C-N) bonds have high 
    
    
    
    -character. This makes the cyclopropyl group electron-withdrawing, significantly lowering the basicity of an attached piperidine nitrogen (typically by 1–2 pKa units compared to isopropyl).
  • Cyclobutane (The "Puckered" Scaffold): To relieve torsional strain from eclipsing hydrogens, cyclobutane adopts a non-planar, puckered "butterfly" conformation (dihedral angle ~25–35°). This allows the substituent to access vector spaces unavailable to the rigid cyclopropane or the freely rotating isopropyl group.

Comparison Table: Physicochemical Markers
FeatureCyclopropanol-PiperidineCyclobutanol-Piperidine
Bond Angle 60° (Rigid/Planar)~88° (Puckered/Flexible)
Ring Strain ~27.5 kcal/mol~26.3 kcal/mol
Electronic Effect Electron-withdrawing (lowers N-pKa)Mildly inductive (similar to alkyl)
Lipophilicity (LogP) Lower (more polar surface area)Higher (increased carbon count)
Metabolic Risk High (Ring opening / MBI)Low to Moderate (Hydroxylation)

Pharmacodynamics: The H3 Receptor Case Study

A primary application of these derivatives is in the design of Histamine H3 Receptor Antagonists , where piperidine basicity and linker rigidity are crucial for binding.

Affinity and Selectivity

Research into H3 antagonists (e.g., analogs of Pitolisant or ABT-239) has shown that replacing flexible propyl linkers with cycloalkyl groups improves affinity by reducing the entropic cost of binding.

  • Cyclopropyl-Piperidines: The high strain often positions the pharmacophore elements (the basic amine and the aromatic tail) in a precise orientation. However, the lowered pKa can sometimes reduce the ionic interaction with the conserved Aspartate residue in the GPCR binding pocket.

  • Cyclobutyl-Piperidines:

    • Case Study: In the development of pyridazinone-based H3 inverse agonists, the 1-cyclobutyl-piperidin-4-yloxy motif was identified as an optimal surrogate for flexible linkers.

    • Data: Compound (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]... demonstrated potent functional antagonism (

      
       < 10 nM) and, crucially, wake-promoting activity in vivo.[2] The cyclobutane ring's puckering allowed the molecule to fit a specific hydrophobic sub-pocket that the planar cyclopropane could not optimally fill.
      

Pharmacokinetics & Metabolism: The Critical Conflict

This is the most significant differentiator. The metabolic fate of these rings dictates their safety profile.

Cyclopropanol: The "Suicide Substrate" Risk

Cyclopropanol derivatives are notorious for causing Mechanism-Based Inhibition (MBI) of cytochrome P450 enzymes.

  • Mechanism: The CYP450 catalytic cycle involves a Single Electron Transfer (SET) to the substrate. In cyclopropanols, the resulting radical intermediate is unstable. The ring strain drives a rapid

    
    -scission  (ring opening), forming a reactive methylene radical.
    
  • Consequence: This reactive species can covalently bind to the heme porphyrin of the CYP enzyme, irreversibly inactivating it.[3][4] This leads to non-linear pharmacokinetics and dangerous drug-drug interactions (DDIs).

Cyclobutanol: Metabolic Stability

Cyclobutanols are generally resistant to this radical ring-opening pathway because the relief of strain upon ring opening is less thermodynamicall favorable compared to cyclopropane.

  • Metabolic Route: They typically undergo standard Phase I oxidative metabolism (hydroxylation at the C3 position) or Phase II conjugation (glucuronidation of the alcohol), which are clearance mechanisms rather than toxicity triggers.

Visualization: Metabolic Pathways

The following diagram contrasts the fatal ring-opening pathway of cyclopropanol with the stable clearance of cyclobutanol.

MetabolicFate cluster_0 Cyclopropanol Derivative cluster_1 Cyclobutanol Derivative CycPro Cyclopropanol Piperidine RadicalPro O-Radical Intermediate CycPro->RadicalPro CYP450 (SET) OpenRing Ring Opened C-Radical RadicalPro->OpenRing β-Scission (Fast) DeadEnzyme Covalent Adduct (CYP Inactivation) OpenRing->DeadEnzyme Alkylation of Heme CycBut Cyclobutanol Piperidine RadicalBut C-Radical Intermediate CycBut->RadicalBut CYP450 (H-Abst) Hydroxyl Hydroxylated Metabolite RadicalBut->Hydroxyl OH Rebound Clearance Renal/Biliary Clearance Hydroxyl->Clearance Phase II

Caption: Comparative metabolic fate. The red path indicates the toxicity risk of cyclopropanol ring opening; the green path shows the standard clearance of cyclobutanol.

Experimental Protocols

To validate the choice between these derivatives, specific assays are required.

Protocol 1: Assessment of Mechanism-Based Inhibition (MBI)

Purpose: To determine if the cyclopropyl derivative is a suicide inhibitor of CYP3A4 or CYP2D6.

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Pre-Incubation (The "Shift" Assay):

    • Prepare two sets of samples.

    • Set A (-NADPH): Compound + HLM buffer (no metabolism possible).

    • Set B (+NADPH): Compound + HLM + NADPH (metabolism active).

    • Incubate both sets for 30 minutes at 37°C.

  • Activity Measurement:

    • Dilute both sets 1:10 into a secondary incubation containing a specific probe substrate (e.g., Midazolam for CYP3A4).

    • Add NADPH to initiate the probe reaction.

  • Data Analysis:

    • Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS.

    • Calculation: Calculate the

      
       shift. A significant decrease in 
      
      
      
      (or activity) in Set B compared to Set A indicates time-dependent, mechanism-based inhibition.
    • Threshold: An

      
       shift > 1.5-fold suggests MBI liability.
      
Protocol 2: Comparative H3 Receptor Binding (Membrane Prep)

Purpose: To quantify affinity differences (


) between ring sizes.
  • Source: HEK-293 cells stably expressing human Histamine H3 receptor.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Competition Binding:

    • Radioligand: [3H]-N-

      
      -methylhistamine (~2 nM).
      
    • Test Compounds: 10-point dilution series of Cyclopropyl- and Cyclobutyl-piperidine derivatives.

    • Incubation: 90 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of lipophilic piperidines).

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Decision Workflow for Lead Optimization

When should you choose one over the other? Use this logic flow.

DecisionTree Start Piperidine Lead Optimization CheckPK Is Metabolic Stability/Toxicity a concern? Start->CheckPK OptCycPro Test Cyclopropyl-Piperidine CheckPK->OptCycPro No (Early Exploration) OptCycBut Test Cyclobutyl-Piperidine CheckPK->OptCycBut Yes (Late Stage) CheckAffinity Is Potency/Selectivity the primary driver? MBI_Test Run MBI Assay (Protocol 1) OptCycPro->MBI_Test PassMBI No MBI Shift? Proceed. MBI_Test->PassMBI FailMBI MBI Detected? Discard/Modify. MBI_Test->FailMBI Conf_Check Check 'Puckered' Fit (Docking/SAR) OptCycBut->Conf_Check GoodFit High Affinity + Stable (Lead Candidate) Conf_Check->GoodFit

Caption: Strategic workflow for selecting ring size based on development stage and toxicity risk.

References

  • Hudkins, R. L., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Hagen, T. J., et al. (2005). "Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development." Journal of Medicinal Chemistry. Link

  • Orrling, K. M., et al. (2012). "Histamine H3 receptor ligands with a 3-cyclobutoxy motif: A novel and versatile constraint of the classical 3-propoxy linker."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Fontana, E., et al. (2005). "Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity." Current Drug Metabolism. Link

  • Kalgutkar, A. S., et al. (2005). "Comprehensive classification of structural alerts and their alignment with observed reactive metabolite-related toxicity." Chemical Research in Toxicology. Link

Sources

Objective Comparison Guide: ATR-FTIR Crystal Selection for Differentiating Cyclobutanol and Amine Groups in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In modern drug development, identifying specific functional groups rapidly and non-destructively is critical for quality control and synthetic verification. Cyclobutanol motifs (highly strained, sp³-rich rings) and amine groups (ubiquitous pharmacophores) frequently appear in active pharmaceutical ingredients (APIs). However, their structural verification presents a classic analytical challenge: both the hydroxyl (O-H) and amino (N-H) groups exhibit stretching vibrations in the overlapping 3500–3200 cm⁻¹ region of the infrared (IR) spectrum[1],[2].

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is the industry standard for resolving this overlap due to its minimal sample preparation and high reproducibility[3],[4]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading ATR-FTIR crystal materials and provide a self-validating experimental protocol for distinguishing cyclobutanol from primary, secondary, and tertiary amines.

Product Comparison: ATR-FTIR Crystals (Diamond vs. ZnSe vs. Germanium)

The core of any ATR-FTIR system is the internal reflection element (crystal). The choice of crystal dictates the spectral range, penetration depth, and chemical compatibility of the assay. The depth of penetration (


) is inversely proportional to the refractive index of the crystal (

); thus, selecting a crystal with an

significantly higher than the sample (

) is required to achieve total internal reflection[5],[6].
  • Diamond: The premier choice for routine pharmaceutical analysis. Its monolithic structure provides unmatched mechanical hardness and chemical resistance, allowing for the high-pressure clamping required for solid API powders. It offers a full spectral range down to 50 cm⁻¹, though it suffers from a phonon absorption band between 2200–2000 cm⁻¹[3],[5].

  • Zinc Selenide (ZnSe): A cost-effective alternative with excellent optical throughput and no mid-IR blind spots. However, ZnSe is relatively soft (prone to scratching) and is restricted to a pH range of 5–9, making it unsuitable for amine hydrochloride salts or strongly acidic cyclobutanol derivatives[7],[4].

  • Germanium (Ge): With a high refractive index (

    
    ), Ge provides a very shallow penetration depth (approx. 0.65 µm at 1000 cm⁻¹). It is strictly reserved for highly absorbing, dark, or carbon-filled samples where Diamond or ZnSe would produce distorted, off-scale spectra[7],[5].
    
Table 1: Comparative Performance of ATR-FTIR Crystals
FeatureDiamondZinc Selenide (ZnSe)Germanium (Ge)
Refractive Index (

)
2.42.44.0
Spectral Range (cm⁻¹) 45,000 – 50 (Phonon band at 2200-2000)20,000 – 6505,500 – 870
Penetration Depth at 1000 cm⁻¹ ~2.0 µm~2.0 µm~0.65 µm
Hardness (Mohs) 10 (Highest)4 (Soft, scratches easily)6 (Moderate)
Chemical Compatibility Excellent (pH 1-14)Poor (pH 5-9 only)Good (Avoid strong bases)
Best Application Hard powders, routine screeningSoft solids, neutral liquidsHighly absorbing/dark samples

Spectral Differentiation: Cyclobutanol vs. Amines

To differentiate a cyclobutanol intermediate from an amine, analysts must look beyond the overlapping 3500–3200 cm⁻¹ region and analyze the "fingerprint" and bending regions to establish causality between the molecular structure and the spectral output.

  • Cyclobutanol: The O-H stretch appears as a massive, broad band centered around 3300 cm⁻¹ due to extensive intermolecular hydrogen bonding[2]. Crucially, this must be corroborated by a strong C-O stretching peak between 1150–1050 cm⁻¹ and characteristic cyclobutane ring-breathing modes near 920–900 cm⁻¹[8].

  • Amines: The N-H stretching bands are generally weaker and sharper than O-H bands. Primary amines (1°) display two distinct bands (asymmetric and symmetric stretches) separated by roughly 80–100 cm⁻¹[1]. Secondary amines (2°) show only a single weak band[9],[1], while tertiary amines (3°) lack N-H bonds entirely and show no absorption in this region[9]. The definitive confirmation for 1° and 2° amines is the N-H bending (scissoring) vibration at 1650–1580 cm⁻¹, a region where cyclobutanol is completely transparent[10],[1].

Table 2: Characteristic IR Peaks for Cyclobutanol and Amines
Functional GroupDiagnostic Peak Region (cm⁻¹)Vibration TypeIntensity & Shape
Cyclobutanol 3500 – 3200O-H StretchStrong, very broad
1150 – 1050C-O StretchStrong, sharp
920 – 900Ring BreathingWeak to Medium
Primary Amine (1°) 3400 – 3250N-H Stretch (Asym & Sym)Two distinct, sharp bands
1650 – 1580N-H Bend (Scissoring)Medium to Strong
Secondary Amine (2°) 3350 – 3310N-H StretchSingle, weak, sharp band
750 – 700N-H WagBroad, medium
Tertiary Amine (3°) N/AN-H StretchAbsent

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure rigorous scientific integrity, the following protocol incorporates self-validating steps to eliminate atmospheric interference and refractive index mismatch.

Step 1: Instrument Preparation and Background Collection

  • Crystal Selection: Install a monolithic Diamond ATR accessory. Causality: Diamond allows for the high-pressure application needed to ensure intimate contact with crystalline pharmaceutical powders without risking crystal fracture[4],[5].

  • Cleaning: Wipe the diamond crystal and the pressure anvil with a lint-free swab moistened with isopropanol. Allow to air dry.

  • Background Scan: Acquire a background spectrum (typically 16–32 scans at 4 cm⁻¹ resolution) of the clean, empty crystal. Self-Validation: Ensure the background energy profile shows no residual peaks from previous samples and that atmospheric H₂O/CO₂ levels are stable.

Step 2: Sample Application and Data Acquisition

  • Loading: Place 2–5 mg of the solid intermediate directly onto the center of the diamond crystal.

  • Clamping: Lower the pressure anvil and apply force until the built-in slip-clutch "clicks." Causality: The evanescent wave only penetrates ~2 µm into the sample. Without sufficient pressure, air gaps will cause a weak, noisy spectrum[4]. Self-Validation: The slip-clutch ensures reproducible path lengths across multiple sample runs.

  • Scanning: Acquire the sample spectrum using the identical parameters as the background.

Step 3: Spectral Processing and Interpretation

  • ATR Correction: Apply an ATR correction algorithm in the spectrometer software. Causality: Because penetration depth increases at lower wavenumbers, raw ATR spectra show artificially inflated peaks in the fingerprint region compared to transmission spectra. The correction normalizes relative peak intensities for accurate database matching[3].

  • Baseline Correction: Apply an automatic baseline correction to account for any scattering effects.

  • Decision Matrix: Follow the logical workflow outlined in Figure 1 to definitively assign the functional group.

Visualizing the Logical Workflow

IR_Workflow Start Acquire ATR-FTIR Spectrum Check3300 Analyze 3500-3200 cm⁻¹ Region Start->Check3300 BroadOH Broad Band (O-H Stretch) Check3300->BroadOH Strong, Broad SharpNH Sharp Band(s) (N-H Stretch) Check3300->SharpNH Weaker, Sharp (1 or 2) Tertiary No Band in 3500-3200 cm⁻¹ (Check for 3° Amine) Check3300->Tertiary No Band CheckCO Check 1150-1050 cm⁻¹ (C-O Stretch) BroadOH->CheckCO CheckNHBend Check 1650-1580 cm⁻¹ (N-H Bend) SharpNH->CheckNHBend Cyclobutanol Cyclobutanol Confirmed CheckCO->Cyclobutanol Strong C-O Peak Amine 1° or 2° Amine Confirmed CheckNHBend->Amine N-H Scissoring Present

Figure 1: Decision tree workflow for differentiating cyclobutanol and amine groups using ATR-FTIR.

References

1.[10] IR Spectroscopy Tutorial: Amines. orgchemboulder.com. 10 2. ATR-FTIR Crystal Choices: Diamond Vs ZnSe Vs Ge—Spectral Range, Hardness And Chemistry. Patsnap Eureka. 7 3.[9] Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. 9 4.[1] 24.10: Spectroscopy of Amines. Chemistry LibreTexts. 1 5.[3] Theory of Attenuated Total Reflectance. JASCO Inc. 3 6. 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. 2 7.[4] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. 4 8.[8] Cyclobutanol - the NIST WebBook. National Institute of Standards and Technology. 8 9.[5] Choosing the right ATR crystal for FTIR analysis. Specac Ltd. 5 10.[6] Theory of Attenuated Total Reflectance. JASCO Inc.6

Sources

Chiral HPLC separation methods for 1-(piperidin-3-yl)cyclobutan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and protocol for the chiral separation of 1-(piperidin-3-yl)cyclobutan-1-ol . This content is structured for analytical chemists and process development scientists, moving beyond generic templates to address the specific physicochemical challenges of this molecule.

Strategic Analysis: The Physicochemical Challenge

Separating the enantiomers of 1-(piperidin-3-yl)cyclobutan-1-ol presents a distinct set of chromatographic challenges that dictate the method development strategy. Unlike simple aromatic drugs, this molecule possesses two critical features that cause standard "screening" protocols to fail:

  • The Basic Secondary Amine (Piperidine Ring): The piperidine nitrogen (pKa ~11) acts as a strong Lewis base. On traditional silica-based chiral stationary phases (CSPs), this amine interacts strongly with residual silanols, leading to severe peak tailing, retention time instability, and poor resolution. Constraint: The mobile phase must contain a basic modifier (e.g., Diethylamine) or use high-pH stable hybrid columns.

  • Lack of UV Chromophore: The cyclobutane and piperidine rings are aliphatic. They lack the conjugated

    
    -systems (like benzene or pyridine) required for standard UV detection at 254 nm. Constraint:  Detection must rely on Low-UV (205–210 nm), Refractive Index (RI), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). Alternatively, derivatization is required.
    
Decision Matrix: Direct vs. Derivatized Analysis

Before selecting a column, the analyst must choose between two workflows.

MethodSelection Start Start: 1-(piperidin-3-yl)cyclobutan-1-ol CheckUV Is High Sensitivity Required? (e.g., Impurity Profiling <0.1%) Start->CheckUV Direct Method A: Direct Analysis (Process Control/Assay) CheckUV->Direct No (Limit > 0.5%) Deriv Method B: Derivatization (Trace Impurity/Bioanalysis) CheckUV->Deriv Yes (Limit < 0.1%) Detect1 Detection: CAD, ELSD, or Low UV (210 nm) Direct->Detect1 Detect2 Detection: UV 254 nm (Strong Chromophore Added) Deriv->Detect2

Caption: Decision tree for selecting the analytical workflow based on sensitivity requirements.

Comparative Analysis of Separation Methods

The following comparison evaluates the two primary methodologies: Direct Separation on Immobilized Polysaccharides (Method A) and Derivatization-Based Separation (Method B).

Method A: Direct Separation (The "Gold Standard")

Best for: Routine purity checks, process monitoring, and preparative purifications.

This method utilizes Immobilized Polysaccharide CSPs . Unlike coated phases (e.g., Chiralpak AD/OD), immobilized phases (e.g., Chiralpak IC, IA, IG) are robust against the aggressive basic modifiers and non-standard solvents often needed to solvate polar amines.

  • Column Selection: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) is the top recommendation. The chlorinated selector often provides superior discrimination for aliphatic amines compared to the amylose-based analogs.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).

  • Performance:

    • Resolution (

      
      ):  Typically > 2.0 for 3-substituted piperidines.
      
    • Tailing Factor (

      
      ):  < 1.3 (with 0.1% DEA).
      
Method B: Derivatization with Benzoyl Chloride

Best for: Trace impurity analysis (0.05% level) where UV sensitivity is critical.

By reacting the secondary amine with benzoyl chloride, you introduce a strong UV chromophore and neutralize the basic nitrogen, eliminating tailing issues.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol.

  • Performance:

    • Resolution (

      
      ):  Typically > 5.0 (Derivatization often enhances chiral recognition).
      
    • Detection: UV at 254 nm (High Sensitivity).

Quantitative Comparison Table
FeatureMethod A: Direct (Chiralpak IC)Method B: Derivatized (Chiralpak AD-H)
Analyte Form Free Base (Amine)N-Benzoyl Amide
Sample Prep Dissolve & Inject (5 mins)Reaction + Workup (2-4 hours)
Detection Limit High (~10 µg/mL via CAD/Low UV)Low (~0.1 µg/mL via UV 254)
Mobile Phase Hexane/IPA/DEA (90:10:0.1)Hexane/EtOH (90:10)
Throughput High (Rapid feedback)Low (Batch prep required)
Robustness Moderate (Sensitive to DEA conc.)High (Neutral molecule)

Detailed Experimental Protocol (Method A)

This protocol details the direct separation method, prioritized for its efficiency in a research or development setting.

Equipment & Reagents[2][3][4][5][6]
  • HPLC System: Agilent 1260/1290 or Waters Alliance with DAD (set to 210 nm) or CAD/ELSD .

  • Column: Daicel Chiralpak IC-3,

    
     mm, 3 µm particle size.
    
  • Solvents: HPLC Grade n-Hexane, 2-Propanol (IPA).

  • Additive: Diethylamine (DEA),

    
    .
    
Step-by-Step Workflow

1. Mobile Phase Preparation:

  • Composition: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Critical Step: Add the DEA to the IPA portion first, mix, and then add to the Hexane. This prevents miscibility issues or "oiling out" of the additive.

  • Degas by sonication for 10 minutes. Do not filter through nylon membranes (use PTFE if filtering is necessary).

2. System Equilibration:

  • Set Column Temperature to 25°C .

  • Flow Rate: 1.0 mL/min .[1]

  • Flush column for 45 minutes. The baseline must be perfectly flat. Note: DEA absorbs at low UV; a stable baseline indicates the additive concentration is constant throughout the system.

3. Sample Preparation:

  • Dissolve 1-(piperidin-3-yl)cyclobutan-1-ol in the Mobile Phase (without DEA is acceptable for dissolution, but MP is preferred).

  • Concentration: 1.0 mg/mL .

  • Injection Volume: 5–10 µL .

4. Data Acquisition:

  • Wavelength: 210 nm (Reference: 360 nm).

  • Expert Tip: If using a Diode Array Detector (DAD), monitor the spectrum. If the signal is too weak, switch to Refractive Index (RI) detection, but ensure the column temperature is strictly controlled to avoid drift.

Expected Chromatogram & System Suitability
  • Retention Time (

    
    ):  Enantiomer 1 (~8 min), Enantiomer 2 (~12 min).
    
  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor: NMT 1.5.

Mechanism of Separation

Understanding why this works allows for easier troubleshooting.

SeparationMechanism Analyte Analyte: 1-(piperidin-3-yl)cyclobutan-1-ol Interaction1 H-Bonding: Amine (NH) to Carbamate (C=O) Analyte->Interaction1 Interaction2 Steric Fit: Cyclobutane vs. Chiral Cavity Analyte->Interaction2 CSP CSP: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) CSP->Interaction1 CSP->Interaction2 Modifier Modifier (DEA): Blocks residual silanols Modifier->CSP Passivates Surface

Caption: Mechanistic interactions driving the chiral recognition on the Chiralpak IC stationary phase.

The Chiralpak IC selector utilizes the chlorinated phenylcarbamate group. The electron-withdrawing chlorine atoms increase the acidity of the NH proton on the carbamate, enhancing hydrogen bonding with the basic nitrogen of the piperidine. Simultaneously, the DEA competes for non-specific silanol sites on the silica support, ensuring that the separation is driven purely by chiral recognition rather than achiral adsorption.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. (General protocol for immobilized polysaccharide columns and solvent compatibility).

  • BenchChem. A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. (Analogous separation of 3-substituted piperidines using Chiralpak IC).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Strategies for basic amines and mobile phase additives).

  • National Institutes of Health (NIH). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (Validation of derivatization strategies for non-chromophoric piperidines).

Sources

Comparative Study of Metabolic Half-Life: Optimizing the 1-(Piperidin-3-yl)cyclobutan-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

In early-stage drug discovery, the 1-(piperidin-3-yl)cyclobutan-1-ol scaffold is frequently utilized as a versatile,


-rich building block for targeting central nervous system (CNS) receptors and kinase domains. However, as a Senior Application Scientist, I routinely observe that this baseline pharmacophore suffers from severe metabolic lability. The unprotected piperidine ring is highly susceptible to Cytochrome P450 (CYP450)-mediated 

-oxidation and

-dealkylation, while the cyclobutanol moiety presents a target for Phase II glucuronidation.

This guide objectively compares the baseline scaffold against three rationally designed analogs. By leveraging a self-validating Human Liver Microsome (HLM) assay, we provide actionable experimental data demonstrating how specific medicinal chemistry strategies—namely fluorination, deuteration, and steric shielding—can drastically extend the metabolic half-life (


) and reduce intrinsic clearance (

) without compromising the core geometry of the molecule.

Structural Vulnerabilities & Optimization Strategy

Before modifying a lead compound, one must map its metabolic hotspots. In vitro metabolic stability assays utilizing liver microsomes are the gold standard for predicting in vivo Phase I clearance 1.

MetabolicPathways Parent 1-(piperidin-3-yl)cyclobutan-1-ol (Baseline Scaffold) CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Microsomes UGT UGT Glucuronidation (Phase II) Parent->UGT Hepatic Cytosol Met1 N-Oxidation / alpha-Hydroxylation (Rapid Clearance) CYP->Met1 Vulnerable Piperidine Ring Met2 O-Glucuronide Conjugate (Excretion) UGT->Met2 Vulnerable Hydroxyl Group

Fig 1. Primary Phase I and Phase II metabolic liabilities of the baseline scaffold.

To counteract these degradation pathways, we synthesized three distinct analogs, drawing upon established medicinal chemistry strategies for improving metabolic stability 2:

  • Analog A (Baseline): 1-(piperidin-3-yl)cyclobutan-1-ol.

  • Analog B (Fluorinated): 1-(5,5-difluoropiperidin-3-yl)cyclobutan-1-ol. Causality: The highly electronegative fluorine atoms reduce the electron density of the adjacent nitrogen, lowering the pKa and deactivating the ring toward electrophilic CYP-mediated oxidation.

  • Analog C (Deuterated): 1-(1-(methyl-

    
    )piperidin-3-yl)cyclobutan-1-ol. Causality: Replacing hydrogen with deuterium at the 
    
    
    
    -methyl site exploits the primary kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, slowing the rate-limiting hydrogen abstraction step during
    
    
    -demethylation.
  • Analog D (Steric Shielding): 1-(1-isopropylpiperidin-3-yl)cyclobutan-1-ol. Causality: The bulky isopropyl group physically blocks the enzymatic active site from accessing the nitrogen lone pair.

Experimental Methodology: Self-Validating HLM Assay

To objectively compare these analogs, we utilized a Human Liver Microsome (HLM) stability assay. HLMs contain the primary Phase I enzymes (CYP450s) responsible for drug metabolism 3.

A robust protocol must be a self-validating system . Therefore, this workflow includes positive controls (Dextromethorphan for high clearance, Warfarin for low clearance) to verify microsomal competency, and a minus-NADPH negative control to rule out chemical instability.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer.

    • Causality: The buffer must be strictly titrated to pH 7.4. Deviations alter the ionization state of the basic piperidine ring (pKa ~9.5) and can denature delicate CYP enzymes, skewing clearance rates.

  • Incubation Mixture Setup: Combine pooled HLMs (final protein concentration: 0.5 mg/mL) and the test analog (final concentration: 1 µM) in the buffer.

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates well below the Michaelis-Menten constant (

      
      ). This guarantees first-order kinetics, which is a mathematical prerequisite for accurately calculating half-life 4.
      
  • Thermal Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-equilibration prevents a "temperature-shock" lag phase when the reaction is initiated, ensuring a linear initial rate of decay.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to start the reaction.

    • Causality: CYP450 enzymes require a continuous supply of electrons. A regenerating system is superior to direct NADPH addition because it prevents cofactor depletion over the 60-minute time course.

  • Time-Course Sampling & Quenching: At

    
     0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.
    
    • Causality: The cold organic solvent serves a dual purpose: it instantly denatures the microsomal proteins to halt the enzymatic reaction precisely at the timepoint, and it precipitates the proteins to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

HLMWorkflow Step1 1. Prepare HLM & Compound Step2 2. Pre-incubate (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (+ NADPH) Step2->Step3 Step4 4. Time-Course Sampling Step3->Step4 Step5 5. Quench (Cold ACN) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Fig 2. Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Comparative Pharmacokinetic Data

The LC-MS/MS peak area ratios (analyte/internal standard) were plotted as the natural log of percent remaining versus time. The slope of the linear regression yields the elimination rate constant (


), from which 

and

are derived.

Table 1: In Vitro Metabolic Stability of Analogs in Human Liver Microsomes

CompoundStructural Modification

(min)

(µL/min/mg protein)
Parent Remaining at 60 min (%)
Analog A Baseline Scaffold12.0115.5< 5.0%
Analog B 5,5-Difluorination45.0 30.8 39.7%
Analog C

-methyl-

(Deuteration)
28.049.522.6%
Analog D

-isopropyl (Steric Shielding)
35.039.630.4%

Note:


 is calculated as 

. Assay validated via Dextromethorphan (

= 14 min) and Warfarin (

> 120 min) controls.

Discussion & Lead Selection

The experimental data clearly illustrates the hierarchy of optimization strategies for the 1-(piperidin-3-yl)cyclobutan-1-ol scaffold:

  • Baseline Failure: Analog A is cleared far too rapidly (

    
     = 12 min) to be viable for systemic in vivo dosing. Its high intrinsic clearance indicates massive first-pass metabolism.
    
  • The Deuteration Limit: While Analog C (Deuterated) successfully doubled the half-life via the kinetic isotope effect, it only protects the

    
    -methyl site. The rest of the piperidine ring remains vulnerable to 
    
    
    
    -oxidation.
  • The Optimal Solution: Analog B (Fluorinated) emerged as the superior candidate. By introducing a strongly electron-withdrawing difluoro moiety, we deactivated the entire piperidine ring system against oxidative attack. This resulted in a nearly 4-fold increase in half-life (45 min) and reduced intrinsic clearance to a highly manageable 30.8 µL/min/mg, making it the recommended building block for subsequent lead optimization.

References

  • Springer Nature Experiments.
  • PubMed / NIH.Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. [2]
  • Creative Biolabs.Drug Metabolic Stability Analysis Service. [3]
  • PMC / NIH.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.